2-Aminobiphenyl
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPWBPGNQWFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3030189 | |
| Record name | 2-Biphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminobiphenyl appears as colorless or purplish crystals. (NTP, 1992), Colorless or purple solid; [Hawley] Pink to brown solid; [MSDSonline] | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Biphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
570 °F at 760 mmHg (NTP, 1992), 299 °C | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Biphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether, benzene; slightly sol in dimethylsulfoxide, petroleum ether, Insol in water | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (AIR= 1) | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000117 [mmHg], 1.2X10-4 mm Hg @ 25 °C /Estimated/ | |
| Record name | 2-Biphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Leaflets (dilute alcohol), Colorless or purplish crystals | |
CAS No. |
90-41-5 | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Biphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQM58EBRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122 to 127 °F (NTP, 1992), 51 °C | |
| Record name | 2-AMINOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19759 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2-Aminobiphenyl physical and chemical properties
An In-depth Technical Guide to 2-Aminobiphenyl: Physical and Chemical Properties
Introduction
This compound, also known as 2-phenylaniline, is an aromatic amine with the chemical formula C₆H₅C₆H₄NH₂.[1] It is a derivative of biphenyl and exists as a colorless to purple or brown crystalline solid.[1][2] While pure samples are colorless, it tends to darken with age.[3] This compound serves as a crucial intermediate in various industrial and research applications, including the synthesis of dyes, pigments, pharmaceuticals, and as a precursor for popular cross-coupling catalysts.[1][4]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 90-41-5 | [1][2][5] |
| Molecular Formula | C₁₂H₁₁N | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [1][2][5] |
| Appearance | Colorless to purple/brown crystals or crystalline powder | [1][2][5] |
| Melting Point | 47-50 °C | [1][5] |
| Boiling Point | 299 °C | [1][3][5] |
| Density | 1.16 g/cm³ at 21 °C | [5] |
| Vapor Density | 5.8-5.9 (vs air) | [1][5] |
| Vapor Pressure | 2 mm Hg at 140 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Autoignition Temp. | 842 °F | [1][5] |
| Water Solubility | <0.01 g/100 mL at 21 °C (insoluble) | [1][2][5] |
| Solubility | Soluble in alcohol, ether, and benzene. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |
| pKa | 3.82 (at 22 °C) | [1][6] |
| LogP | 2.84 | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Data available. | [7][8] |
| ¹³C NMR | Data available. | [7] |
| IR | Data available. | [7][9] |
| Mass Spectrum | Data available (electron ionization). | [7][9] |
| UV/Visible | Data available. | [9] |
Reactivity and Chemical Profile
This compound exhibits reactivity typical of a primary aromatic amine. It neutralizes acids in exothermic reactions to form salts and water.[1] The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[1]
Synthesis
The most common laboratory and industrial preparation of this compound is through the reduction of 2-nitrobiphenyl.[1][3][10] This can be achieved through catalytic hydrogenation or by using reducing agents like stannous chloride in an acidic medium.[1][10]
Applications in Drug Development and Research
This compound is a valuable building block in organic synthesis and medicinal chemistry.[4]
-
Catalysis : Palladacycles derived from this compound are highly effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.[1][3]
-
Organic Synthesis : It is used as a raw material for the synthesis of carbazole resins and other organic compounds.[1]
-
Biological Activity : this compound has been noted for its mutagenic potency and acts as a substrate for UDP-glucuronosyltransferases (UGTs).[1] It is also described as an apoptosis inducer.[2]
Experimental Protocols
Synthesis of this compound from 2-Nitrobiphenyl
This protocol describes a typical reduction of 2-nitrobiphenyl using stannous chloride.[1][10]
Materials:
-
2-Nitrobiphenyl
-
Ethanol
-
Stannous chloride (SnCl₂)
-
40% Sodium hydroxide solution
-
Ether
-
Anhydrous calcium chloride
Procedure:
-
A mixture of 2-nitrobiphenyl, ethanol, and stannous chloride is refluxed in a water bath for 3 hours.[1][10]
-
After the reaction, ethanol is recovered via distillation.[1][10]
-
The residue is cooled, and a 40% liquid alkali solution is added to make the mixture strongly alkaline.[1][10]
-
The ether extract is combined with the oil layer and dried with anhydrous calcium chloride.[1][10]
-
The ether is filtered and recovered. The crude product is washed with ethanol.[1][10]
-
The final product, this compound, is obtained by distillation of the crude product under reduced pressure.[1][10]
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
Palladium catalysts, often derived from this compound, are used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure.[11][12]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O or Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.[10][13]
-
Add the solvent system (e.g., 4 mL of DMF and 1 mL of H₂O).[10]
-
The reaction mixture is stirred at the required temperature (e.g., 60-110 °C) for the necessary time, with progress monitored by techniques like TLC or GC.[11][13]
-
Upon completion, the solvent is removed under reduced pressure.[10]
-
The residue is diluted with a solvent like ether and extracted.[10]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and evaporated.[10]
-
The crude product is purified by silica-gel column chromatography.[10]
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Metabolism and Biological Relevance
Caption: General metabolic routes for aromatic amines.
Safety and Handling
This compound is classified as harmful if swallowed and is suspected of causing cancer.[1][18][19] It is also harmful to aquatic life with long-lasting effects.[18][20]
-
Handling : Use in a well-ventilated area and avoid generating dust.[21] Wear protective clothing, impervious gloves, and safety glasses.[21] Do not eat, drink, or smoke when handling.[21]
-
Storage : Store in original, securely sealed containers in a cool, dry place away from incompatible materials.[21]
-
Spills : For minor spills, clean up using dry procedures to avoid dust generation.[21] For major spills, evacuate the area and control personal contact with the substance.[21]
-
First Aid : In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with water and remove contaminated clothing. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[18]
References
- 1. This compound | 90-41-5 [chemicalbook.com]
- 2. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 97 90-41-5 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound(90-41-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. rsc.org [rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cpachem.com [cpachem.com]
- 19. agilent.com [agilent.com]
- 20. echemi.com [echemi.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Aminobiphenyl from 2-Nitrobiphenyl
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from 2-nitrobiphenyl. This compound is a crucial building block in organic synthesis, notably in the development of pharmaceuticals and as a precursor for specialized ligands like palladacycles used in cross-coupling reactions[1]. The reduction of the nitro group in 2-nitrobiphenyl is the most direct and common method for its synthesis.
This document details various established methodologies, including catalytic hydrogenation and metal-mediated reductions, presenting detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.
Core Reaction: Reduction of a Nitroarene
The synthesis of this compound from 2-nitrobiphenyl is a classic example of nitroarene reduction. This transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and can be achieved through several reductive pathways.
Caption: General reaction scheme for the reduction of 2-nitrobiphenyl.
Key Synthesis Methodologies
Several reliable methods have been established for the reduction of 2-nitrobiphenyl. The choice of method often depends on factors such as scale, available equipment, cost, and sensitivity of other functional groups in the molecule. The most prominent methods include catalytic hydrogenation and reductions using metals in acidic or neutral media.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound, 5% palladium on carbon (Pd/C) is a commonly used and effective catalyst.[2] This method often provides high yields and purity, with the primary byproduct being water.
Experimental Protocol: Catalytic Hydrogenation using Pd/C [2]
-
Charging the Reaction Vessel: A Parr bottle (or a similar hydrogenation vessel) is charged with 60 g (0.30 mole) of 2-nitrobiphenyl, 3 g of 5% palladium-on-carbon catalyst, and 200 ml of 95% ethanol.
-
Hydrogenation: The mixture is shaken under a hydrogen atmosphere at a pressure of 25–50 p.s.i.
-
Reaction Monitoring: The reaction proceeds until hydrogen uptake ceases, which typically takes about 70 minutes.
-
Work-up: The hot solution is filtered to remove the catalyst. The catalyst is then washed with an additional 20 ml of ethanol.
-
Product Isolation: The combined filtrates are poured in a thin stream into 1 liter of ice water.
-
Purification: After standing for 20 minutes, the precipitated white solid (this compound) is collected by suction filtration, pressed to remove excess water, and allowed to air dry.
This procedure yields 48–51 g (94–100%) of essentially pure this compound with a melting point of 43–45.5°C.[2]
Metal-Mediated Reductions
Reductions using metals, particularly in acidic media, are classic and cost-effective methods for converting nitroarenes to anilines.[3][4] Common metals for this purpose include tin, iron, and zinc.[2][3]
2.2.1. Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is an effective reducing agent for nitro groups in an alcoholic solvent.[5]
Experimental Protocol: Reduction with SnCl₂ [5]
-
Reaction Setup: 2-nitrobiphenyl, ethanol, and stannous chloride are combined in a round-bottom flask.
-
Reaction: The mixture is refluxed in a water bath for 3 hours.
-
Solvent Removal: After the reaction is complete, the ethanol is recovered via distillation.
-
Work-up: The residue is cooled, and a 40% aqueous solution of a strong base (e.g., NaOH) is added until the mixture is strongly alkaline. This precipitates tin salts and liberates the free amine.
-
Extraction: The oily layer containing the product is separated. The aqueous layer is extracted with ether.
-
Purification: The combined organic layers are dried with anhydrous calcium chloride, filtered, and the ether is removed. The crude product is then purified by reduced pressure distillation to yield this compound.
2.2.2. Reduction with Activated Iron
Reduction with iron powder is an economical and widely used industrial method.[4][6] Activating the iron with acid beforehand enhances its reactivity.[7][8] This method has been successfully applied to the reduction of 2-nitrobiphenyl.[7][8]
Experimental Protocol: Reduction with Activated Iron [7][8]
-
Iron Activation: To 50 g of granulated iron (40 mesh), slowly add 10 ml of concentrated hydrochloric acid with stirring. The activated iron is then allowed to dry thoroughly.
-
Reaction Setup: A solution of 5 g of 2-nitrobiphenyl in 200 ml of benzene is prepared in a three-necked flask equipped with a reflux condenser and an efficient stirrer.
-
Reaction Initiation: The benzene solution is heated to near boiling on a steam bath. The activated iron is then introduced, and the mixture is vigorously stirred and refluxed.
-
Addition of Water: After 30 minutes of refluxing, 1 ml of water is added. Small portions of water are added periodically over 7 hours, totaling 20 ml.
-
Completion: Refluxing is continued for an additional hour.
-
Product Isolation: The hot reaction mixture is filtered to remove the iron residue. The iron is washed three times with hot benzene. The combined filtrates can be treated in one of two ways:
-
The product can be precipitated as its hydrochloride salt by passing dry hydrogen chloride gas through the benzene solution.[7]
-
Alternatively, the benzene can be evaporated to yield the crude amine.
-
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for easy comparison.
| Parameter | Catalytic Hydrogenation (Pd/C) | Reduction with SnCl₂ | Reduction with Activated Iron |
| Primary Reagents | H₂, 5% Pd/C, Ethanol | SnCl₂, Ethanol, 40% NaOH | Activated Fe, Benzene, HCl, H₂O |
| Reaction Time | ~70 minutes[2] | 3 hours (reflux)[5] | 8 hours (reflux)[7] |
| Temperature | Room Temperature[2] | Reflux[5] | Reflux (~80°C for Benzene)[7] |
| Pressure | 25–50 p.s.i.[2] | Atmospheric | Atmospheric |
| Reported Yield | 94–100%[2] | Not specified | 93% (as hydrochloride)[8] |
| Key Advantages | High yield, clean reaction, mild conditions | Simple setup, no specialized pressure equipment | Low cost of reagents |
| Key Disadvantages | Requires specialized hydrogenation equipment, catalyst cost | Stoichiometric metal waste (tin salts) | Long reaction time, stoichiometric metal waste |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of this compound via metal-mediated reduction can be visualized as follows.
Caption: Generalized workflow for metal-mediated synthesis of this compound.
Product Characterization
The final product, this compound, is a white solid that may darken over time.[1] Its identity and purity are confirmed using standard analytical techniques.
-
Physical Properties:
-
Spectroscopic Data:
Conclusion
The reduction of 2-nitrobiphenyl is a straightforward and effective route to this compound. Catalytic hydrogenation with Pd/C offers excellent yields under mild conditions, making it ideal for laboratory-scale synthesis where appropriate equipment is available.[2] For larger-scale or more cost-sensitive applications, reduction with activated iron presents a viable, albeit slower, alternative.[7][8] The choice of method will ultimately be guided by the specific requirements of the research or development project at hand. Each method detailed in this guide provides a reliable pathway to this valuable synthetic intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound(90-41-5) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2-Aminobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-aminobiphenyl, a key chemical intermediate. The document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.43 | m | 2H | Aromatic CH |
| ~7.33 | m | 2H | Aromatic CH |
| ~7.14 | m | 1H | Aromatic CH |
| ~7.12 | m | 2H | Aromatic CH |
| ~6.81 | m | 1H | Aromatic CH |
| ~6.74 | m | 1H | Aromatic CH |
| ~3.71 | s | 2H | -NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.3 | C-NH₂ |
| 138.8 | Quaternary C |
| 131.2 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.9 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.8 | Quaternary C |
| 118.8 | Aromatic CH |
| 116.1 | Aromatic CH |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440 / 3360 | Strong | N-H stretching (asymmetric and symmetric) |
| 3061 / 3071 | Strong | Aromatic C-H stretching |
| 1620 | Strong | N-H bending (scissoring) |
| 1580 | Medium | C=C aromatic ring stretching |
| 1480 | Strong | C=C aromatic ring stretching |
| 1283 | Weak | C-N stretching |
| 740 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 169 | 100 | [M]⁺ (Molecular Ion) |
| 168 | 53.6 | [M-H]⁺ |
| 167 | 24.4 | [M-2H]⁺ |
| 141 | 3.8 | [M-H₂CN]⁺ |
| 115 | 9.2 | [C₉H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : The data presented was acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of analysis.[2]
-
Data Acquisition :
-
Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
-
The molecules are ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
A Comprehensive Technical Guide to the Solubility of 2-Aminobiphenyl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-aminobiphenyl in various common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and outlines a comprehensive experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in readily available scientific literature. However, based on chemical reference databases and safety data sheets, a qualitative and semi-quantitative understanding of its solubility has been compiled. The following table summarizes the available information. Researchers requiring exact solubility values for applications such as process development, formulation, or crystallization studies are strongly encouraged to determine these experimentally using the protocols outlined in the subsequent section.
| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |
| Alcohols | Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |
| Methanol | CH₃OH | Soluble | Not Specified | [3] | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [1][2] |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble | Not Specified | [1][2] |
| Toluene | C₇H₈ | Soluble | Not Specified | [4] | |
| Ketones | Acetone | (CH₃)₂CO | Readily Soluble | Not Specified | [5] |
| Chlorinated Solvents | Chloroform | CHCl₃ | Readily Soluble | Not Specified | [5] |
| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | [6] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | [1] |
| Non-polar Hydrocarbons | Petroleum Ether | Mixture | Slightly Soluble | Not Specified | [1] |
| Aqueous | Water | H₂O | < 0.1 mg/mL | 21.1 | [1] |
| Water | H₂O | Insoluble | 21 | [7] |
Experimental Protocols for Solubility Determination
The most widely accepted and robust method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method . This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic equilibrium.
Principle of the Shake-Flask Method
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher.
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials or flasks with screw caps or ground-glass stoppers
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Detailed Step-by-Step Procedure
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifugation of the vial can be performed.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter (chemically compatible with the solvent) to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Considerations for Accurate Measurement
-
Purity of Materials: The purity of both the this compound and the solvents can significantly impact the solubility measurement. Use high-purity materials.
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately controlled temperature throughout the equilibration process.
-
Time to Reach Equilibrium: For some compounds and solvents, reaching equilibrium can take a considerable amount of time. It is crucial to establish that equilibrium has been achieved.
-
Solvent Evaporation: Ensure that the vials are tightly sealed to prevent any loss of solvent, which would lead to an overestimation of the solubility.
-
Analytical Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.
References
- 1. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90-41-5 [chemicalbook.com]
- 3. This compound | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. accustandard.com [accustandard.com]
- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 90-41-5 [sigmaaldrich.com]
2-Aminobiphenyl safety data sheet and handling precautions
Technical Guide: Safety and Handling of 2-Aminobiphenyl
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for this compound (CAS No. 90-41-5). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, safe handling protocols, and emergency procedures.
Chemical Identification and Properties
This compound is an amine derivative of biphenyl, appearing as colorless or purplish crystals that may darken with age.[1][2] It is primarily used as a chemical intermediate.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 90-41-5[1][4][5] |
| EC Number | 201-990-9[1][4][5] |
| IUPAC Name | [1,1'-Biphenyl]-2-amine[2] |
| Synonyms | 2-Phenylaniline, 2-Biphenylamine, o-Aminobiphenyl[1][6] |
| Molecular Formula | C₁₂H₁₁N[1][5][7] |
| Molecular Weight | 169.22 g/mol [1][7] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless or purplish crystals or powder[1][6] |
| Melting Point | 47-52 °C / 118.4-125.6 °F[6][7] |
| Boiling Point | 299 °C / 570.2 °F[6][7] |
| Flash Point | >110 °C / >230 °F[6]; 153 °C / 307.4 °F[4][8] |
| Autoignition Temp. | 450 °C / 842 °F[6][7] |
| Density | 1.16 g/cm³ at 21 °C[7] |
| Water Solubility | Insoluble[7][8] |
| Vapor Density | 5.8 (vs. air)[7] |
Hazard Identification and Toxicology
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary concerns are acute oral toxicity and suspected carcinogenicity.[4][6]
Table 3: GHS Hazard Classification
| Classification | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[4][5] |
| Carcinogenicity | H351 | Suspected of causing cancer[4][5] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects[5] |
Table 4: Acute Toxicity Data
| Test | Species | Value |
|---|---|---|
| LD50 Oral | Rat | 2340 mg/kg[4] |
| LD50 Oral | Rabbit | 1020 mg/kg |
Caption: Hazard Identification Workflow for this compound.
Experimental Safety Protocols
While specific, detailed experimental protocols for toxicological studies are proprietary to the conducting institutions, safety data sheets and reports from organizations like the National Toxicology Program (NTP) reference the types of assays performed.[3] These include:
-
Mutagenicity: Assessed using Salmonella typhimurium reverse mutation assays and mouse lymphoma cell mutagenesis assays.[3]
-
Genotoxicity: Evaluated through chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary (CHO) cells.[3]
-
Carcinogenicity: Determined via long-term feeding studies in rodents, such as the 103-week bioassays in B6C3F1 mice and F344/N rats conducted by the NTP.[3]
Safe Handling and Storage
Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure laboratory safety.
Engineering and Administrative Controls
-
Ventilation: Always handle in a well-ventilated area. Use of a chemical fume hood is recommended to control airborne concentrations.[5]
-
Restricted Access: Areas where this compound is used should be clearly marked, and access should be limited to trained and authorized personnel.
-
Hygiene: Do not eat, drink, or smoke in handling areas.[4][5] Wash hands thoroughly after handling and before breaks.[4][5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[5][9] For normal use, nitrile rubber gloves are suitable; for direct or prolonged contact, butyl rubber is recommended.[4]
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is typically not required.[4] If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[1]
Caption: Standard Workflow for Safely Handling this compound.
Storage Requirements
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5][6][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Caption: First Aid Decision Tree for this compound Exposure.
-
After Inhalation: Remove the individual from exposure and move to fresh air immediately.[4] If breathing is difficult, give oxygen. Seek medical aid if symptoms persist.
-
After Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
After Ingestion: Call a poison center or doctor if you feel unwell.[4][5] Rinse mouth with water.[4][5] Do not induce vomiting.[11]
Accidental Release Measures
Caption: Response Protocol for Minor vs. Major Spills.
-
Minor Spills:
-
Major Spills:
-
Clear the area of all personnel and move upwind.[5]
-
Alert the fire brigade or institutional emergency response team, informing them of the hazard's location and nature.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
-
Control personal contact by using appropriate protective equipment.[5]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog may be used.[5]
-
Specific Hazards: The material is combustible and will burn if ignited.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
Disposal Considerations
Waste material must be disposed of in accordance with federal, state, and local environmental regulations.[5] Do not allow the product to be disposed of with household garbage or to reach the sewage system.[4] Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations.[4]
Disclaimer: This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. agilent.com [agilent.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. This compound 97 90-41-5 [sigmaaldrich.com]
- 8. This compound 97 90-41-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 90-41-5 [chemicalbook.com]
- 11. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
An In-depth Technical Guide on the Discovery and History of 2-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobiphenyl, a significant chemical intermediate, holds a noteworthy position in the history of organic synthesis. This document provides a comprehensive overview of its discovery, historical evolution of its synthesis, and key chemical properties. It details seminal synthetic methodologies, from early discoveries tied to carbazole chemistry to modern cross-coupling reactions. This guide presents quantitative data in structured tables and provides detailed experimental protocols for key historical syntheses. Additionally, logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.
Introduction
This compound (2-ABP), also known as 2-phenylaniline or o-aminobiphenyl, is an aromatic amine with the chemical formula C₁₂H₁₁N. It presents as a colorless to purplish crystalline solid that tends to darken upon aging and exposure to air.[1][2] This compound has garnered significant interest in various fields, serving as a crucial precursor in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[3] Notably, it is a key starting material for the synthesis of carbazole and its derivatives, which are of interest in materials science and medicinal chemistry.[4][5] Furthermore, palladacycles derived from this compound are highly effective catalysts in cross-coupling reactions.[6] This guide delves into the historical context of its discovery and the evolution of its synthetic routes, providing a technical foundation for researchers and professionals in the chemical sciences.
Discovery and Historical Synthesis
The history of this compound is intrinsically linked to the study of carbazole. In the late 19th century, chemists were investigating the structures and syntheses of polycyclic aromatic compounds. One of the earliest significant works connected to this compound is the Täuber carbazole synthesis , first reported by Ernst Täuber in 1890.[1][7] This reaction involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls to form carbazoles. While not a direct synthesis of this compound, this work highlighted the importance of biphenylamines in the synthesis of larger heterocyclic systems.
Over the years, several methods for the synthesis of this compound have been developed, ranging from classical organic reactions to modern catalytic cross-coupling techniques.
Reduction of 2-Nitrobiphenyl
One of the most common and long-standing methods for preparing this compound is the reduction of its nitro precursor, 2-nitrobiphenyl.[6][8] This method offers a straightforward route to the desired amine.
Experimental Protocol: Reduction of 2-Nitrobiphenyl with Stannous Chloride [2][9]
A mixture of 2-nitrobiphenyl, ethanol, and stannous chloride is refluxed in a water bath for 3 hours. Following the reaction, ethanol is recovered via distillation. The residue is cooled and treated with a 40% aqueous alkali solution until it is strongly alkaline. The oily layer containing the product is separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over anhydrous calcium chloride. After filtration and removal of the ether, the crude product is washed with ethanol. Final purification is achieved by vacuum distillation to yield this compound.
Hofmann Degradation of o-Phenylbenzamide
The Hofmann rearrangement, a classic method for converting a primary amide to a primary amine with one fewer carbon atom, has also been applied to the synthesis of this compound from o-phenylbenzamide.[8]
Experimental Protocol: Hofmann Degradation of 2-Biphenylcarboxamide
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 5g of 2-biphenylcarboxamide is mixed with 20mL of water. The mixture is cooled to 0-10°C. A freshly prepared 10% sodium hypobromite solution (50mL) is then added, and the reaction is stirred for 3-8 hours. Upon completion, a saturated aqueous solution of sodium sulfite (20mL) is added. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give crude this compound. For purification, the crude product is dissolved in ethyl acetate and cooled in an ice-water bath while hydrogen chloride gas is bubbled through, precipitating this compound hydrochloride. This salt is then dissolved in water, and the pH is adjusted to 10-11 with ammonia water to precipitate the pure this compound, which is then filtered and dried.
Pyrolysis of Diazoaminobenzene
An older and less common method for the preparation of this compound involves the pyrolysis of diazoaminobenzene.[8] This reaction proceeds through a radical mechanism.
Experimental Protocol: Pyrolysis of Diazoaminobenzene
Caution: This reaction can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Diazoaminobenzene is heated to high temperatures in an inert solvent. The pyrolysis leads to the formation of a mixture of products, including this compound. The desired product is then isolated from the reaction mixture through chromatographic techniques. Detailed modern protocols for this specific transformation are not widely available due to the development of more efficient and safer methods.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, can in principle be used to synthesize this compound by coupling a 2-halobiphenyl with an amino source.[10][11] This reaction is a cornerstone in the formation of carbon-heteroatom bonds.
Conceptual Experimental Workflow: Ullmann Condensation for this compound
A 2-halobiphenyl (e.g., 2-bromobiphenyl or 2-iodobiphenyl) is reacted with an ammonia equivalent in the presence of a copper catalyst, often with a ligand and a base, in a high-boiling polar solvent. The reaction mixture is heated to elevated temperatures to facilitate the coupling. After the reaction is complete, the product is isolated and purified.
Modern Synthetic Methods: Suzuki-Miyaura Coupling
In contemporary organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of biaryl compounds, including this compound.[9]
Experimental Protocol: Suzuki-Miyaura Coupling [9]
In a round-bottom flask, a palladium catalyst (e.g., palladium dichloride) and a suitable ligand are combined with an aryl halide (e.g., 2-bromoaniline) (1.0 mmol), an arylboronic acid (e.g., phenylboronic acid) (1.2 mmol), and a base (e.g., potassium carbonate) (2.0 mmol). A solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, is added. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours under an inert atmosphere. After completion, the solvent is removed under reduced pressure. The residue is diluted with an organic solvent like diethyl ether and extracted. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
Quantitative Data
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁N | [12][13] |
| Molar Mass | 169.22 g/mol | [12][13] |
| Appearance | Colorless to purplish crystalline solid | [1][2] |
| Melting Point | 47-51 °C | [14] |
| Boiling Point | 299 °C | |
| Density | 1.16 g/cm³ at 21 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [2] |
| Vapor Density | 5.8 (vs air) | |
| Flash Point | 153 °C (closed cup) | |
| Autoignition Temperature | 842 °F (450 °C) |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Spectral data available | [3] |
| ¹³C NMR | Spectral data available | [3] |
| IR Spectroscopy | Spectral data available | [15][16] |
| Mass Spectrometry | Spectral data available | [15][17] |
| UV/Vis Spectroscopy | Spectral data available | [17] |
Visualizations
Synthetic Pathways Overview
Caption: Overview of major synthetic routes to this compound.
Experimental Workflow: Hofmann Degradation
Caption: Step-by-step workflow for the Hofmann degradation synthesis.
Logical Relationship: Precursor to Carbazole
Caption: this compound as a key precursor in carbazole synthesis.
Conclusion
This compound has a rich history that has evolved from its early connections with carbazole chemistry to its synthesis via sophisticated modern catalytic methods. The transition from harsh, classical reaction conditions to milder, more efficient protocols like the Suzuki-Miyaura coupling underscores the significant advancements in synthetic organic chemistry. This guide has provided a detailed overview of the discovery, historical and modern synthetic routes, and key properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals, facilitating a deeper understanding and continued application of this important chemical building block in various scientific and industrial endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 90-41-5 [chemicalbook.com]
- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. scbt.com [scbt.com]
- 13. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Synthesis and Studies of 2- Amino Biphenyl Derived Amides – Oriental Journal of Chemistry [orientjchem.org]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
2-Aminobiphenyl: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl, also known as 2-phenylaniline, is an aromatic amine that serves as a pivotal chemical intermediate in a wide array of industrial and research applications. Its unique structural framework, comprising two phenyl rings linked by a carbon-carbon bond with an amino group at the 2-position of one ring, imparts versatile reactivity. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and significant role as a precursor in the development of pharmaceuticals, polymers, dyes, and other high-value chemical entities.
Physicochemical Properties
This compound is a colorless to purplish crystalline solid at room temperature. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| Melting Point | 49-51 °C |
| Boiling Point | 299 °C |
| Density | 1.077 g/cm³ |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene. |
| CAS Number | 90-41-5 |
Synthesis of this compound
Several synthetic routes are employed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthesis Methods and Quantitative Data
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| Reduction of 2-Nitrobiphenyl | 2-Nitrobiphenyl | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | Ethanol | Reflux, 3 hours | High | Good |
| Suzuki-Miyaura Coupling | 2-Bromoaniline, Phenylboronic acid | Palladium(II) acetate, Triphenylphosphine, Potassium carbonate | Toluene/Water | 80 °C, 12 hours | ~95% | >98% |
| Negishi Coupling | 2-Chloroaniline, Phenylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Tetrahydrofuran (THF) | Room temperature to reflux | Good to excellent | High |
| Hofmann Degradation | 2-Phenylbenzamide | Sodium hypochlorite or Sodium hypobromite | Methanol/Water | 0-10 °C, then 40-50 °C | 77-82% | ≥99% |
Experimental Protocols
1. Synthesis of this compound via Reduction of 2-Nitrobiphenyl
-
Materials: 2-Nitrobiphenyl, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH), Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobiphenyl in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of 2-nitrobiphenyl.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to precipitate tin salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent.[1]
-
2. Synthesis of this compound via Suzuki-Miyaura Coupling
-
Materials: 2-Bromoaniline, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
To a degassed mixture of toluene and water, add 2-bromoaniline, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours with vigorous stirring.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Key Reactions and Applications as a Chemical Intermediate
This compound is a versatile building block for the synthesis of a variety of more complex molecules with important industrial applications.
Synthesis of Carbazoles
This compound is a key precursor for the synthesis of carbazole and its derivatives, which are important materials in the fields of organic electronics (OLEDs), pharmaceuticals, and dyes. The synthesis typically involves a palladium-catalyzed intramolecular C-H amination.
-
Experimental Protocol: Palladium-Catalyzed Synthesis of Carbazole
-
Materials: this compound, Palladium(II) acetate (Pd(OAc)₂), Copper(II) acetate (Cu(OAc)₂), Acetic acid.
-
Procedure:
-
In a reaction vessel, dissolve this compound in acetic acid.
-
Add a catalytic amount of palladium(II) acetate and a stoichiometric amount of copper(II) acetate as an oxidant.
-
Heat the mixture at 110-120 °C for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude carbazole by column chromatography or recrystallization.[2]
-
-
Synthesis of Azo Dyes
This compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes have found applications in the textile and printing industries.
-
Experimental Protocol: Synthesis of an Azo Dye from this compound
-
Materials: this compound, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), A coupling agent (e.g., 2-naphthol), Sodium hydroxide (NaOH).
-
Procedure:
-
Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Stir the mixture for another 30 minutes in the ice bath to ensure complete reaction.
-
Filter the precipitated dye, wash it with cold water, and dry it.
-
-
Synthesis of Polyamides
This compound can be used as a diamine monomer in the synthesis of polyamides with enhanced thermal stability and specific mechanical properties. The polymerization is typically carried out with a diacid chloride via interfacial or solution polycondensation.
-
Experimental Protocol: Synthesis of a Polyamide from this compound
-
Materials: this compound, a diacid chloride (e.g., terephthaloyl chloride), an organic solvent (e.g., N-methyl-2-pyrrolidone, NMP), an acid scavenger (e.g., pyridine or triethylamine).
-
Procedure:
-
Dissolve this compound and the acid scavenger in the organic solvent in a flask equipped with a mechanical stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the diacid chloride in the same solvent to the stirred diamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
-
-
Role in Drug Development and Biological Activity
While this compound itself is primarily an intermediate, its derivatives, particularly carbazoles, have shown significant biological activity and are of great interest in drug development. Some carbazole derivatives have been investigated as anticancer agents that can modulate key signaling pathways.
Carbazole Derivatives in Cancer Signaling Pathways
Certain synthetic carbazole derivatives have been shown to exhibit anticancer properties by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt/mTOR pathways.[2][3]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some carbazole derivatives have been found to inhibit components of this pathway, leading to a decrease in cancer cell proliferation.
-
PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival. Its aberrant activation is frequently observed in various cancers. Specific carbazole derivatives have been developed to inhibit key kinases in this pathway, thereby inducing apoptosis and inhibiting tumor growth.[3]
Conclusion
This compound is a chemical intermediate of significant industrial and academic importance. Its versatile reactivity allows for the synthesis of a diverse range of valuable compounds, including carbazoles for electronic and pharmaceutical applications, azo dyes for coloration, and high-performance polyamides. The development of efficient and selective synthetic methods for this compound and its derivatives continues to be an active area of research, driven by the ever-expanding applications of these compounds in materials science and medicinal chemistry. The exploration of the biological activities of its derivatives, particularly in the context of cancer therapy, highlights the ongoing potential of this fundamental building block in the innovation of new technologies and therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminobiphenyl: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl (2-ABP) is an aromatic amine that has emerged as a crucial building block in the synthesis of a wide array of advanced materials. Its unique structural features, including the biphenyl backbone and a reactive amine group, provide a versatile platform for the development of high-performance polymers, functional organic molecules for electronic applications, and highly efficient catalysts. This technical guide explores the potential applications of this compound in materials science, providing a comprehensive overview of its role in the synthesis of polyamides, polyimides, carbazole derivatives for organic electronics, and its use as a precursor for sophisticated catalytic systems. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel materials.
High-Performance Polymers Derived from this compound
The rigid biphenyl unit and the reactive amine functionality of this compound and its derivatives make them excellent monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and gas separation membranes.
Polyamides and Aramids
Aromatic polyamides, or aramids, are a class of polymers known for their outstanding strength-to-weight ratio and thermal resistance. While direct polymerization of this compound into homopolymers is less common, its derivatives, particularly diamine-functionalized biphenyls, are key components in creating robust aramid structures. The incorporation of the biphenyl moiety enhances the rigidity and thermal stability of the polymer backbone.
Key Properties of Biphenyl-Containing Polyamides:
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 210–359 °C | [1][2] |
| 10% Weight Loss Temperature (T10) | 480–710 °C (in Nitrogen) | [1] |
| Tensile Strength | 73.4–104.8 MPa | [2] |
| Elongation at Break | 5.4–18% | [1][2] |
| Tensile Modulus | 1.6–2.2 GPa | [2] |
Experimental Protocol: Synthesis of Polyamides via Direct Polycondensation
A general method for synthesizing polyamides from aromatic diamines and dicarboxylic acids involves the Yamazaki-Higashi phosphorylation reaction.
Materials:
-
Aromatic diamine (e.g., a derivative of this compound)
-
Aromatic dicarboxylic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Lithium chloride (LiCl)
Procedure:
-
In a flask equipped with a stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 mmol), dicarboxylic acid (1.0 mmol), CaCl2 (0.3 mmol), and LiCl (0.2 mmol) in a mixture of NMP (7.0 mL) and pyridine (0.5 mL).
-
Add triphenyl phosphite (2.0 mmol) to the solution.
-
Heat the reaction mixture at 110°C under a nitrogen atmosphere with constant stirring for 15 hours.
-
After cooling to room temperature, pour the viscous solution into methanol to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry under vacuum.
Polyimides
Polyimides are another class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. Diamine derivatives of this compound, such as 2,2'-bis(p-aminophenoxy)biphenyl, are valuable monomers for synthesizing soluble and processable polyimides. The kinked structure of these monomers disrupts chain packing, leading to improved solubility without significantly compromising thermal properties.[3] These characteristics make them suitable for applications in gas separation membranes and as high-temperature adhesives and coatings.[3][4]
Thermal Properties of Polyimides Derived from Biphenyl-based Diamines:
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) in Air | Reference |
| Polyimide from 2,2'-bis(p-aminophenoxy)biphenyl | 200-235 | ~470 | [3] |
| Polyimide from 2,2'-bis(p-aminophenoxy)-1,1'-binaphthyl | 286-358 | ~470 | [3] |
Experimental Protocol: Two-Step Synthesis of Polyimides
Polyimides are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Materials:
-
Aromatic diamine (e.g., 2,2'-bis(p-aminophenoxy)biphenyl)
-
Aromatic tetracarboxylic dianhydride
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Poly(amic acid) Synthesis: In a dry flask under a nitrogen atmosphere, dissolve the aromatic diamine (2.5 mmol) in NMP (10 mL) at 0-5°C.
-
Add the aromatic tetracarboxylic dianhydride (2.5 mmol) in one portion.
-
Stir the solution at this temperature for 1 hour and then at room temperature for 5 hours to form a viscous poly(amic acid) solution.
-
Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Heat the film under vacuum sequentially at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to induce cyclodehydration and form the final polyimide film.[3]
Carbazole Derivatives for Organic Electronics
This compound is a key precursor for the synthesis of carbazole and its derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in materials science due to their excellent photophysical and electronic properties. They are widely used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.
The intramolecular cyclization of this compound derivatives is a common and efficient method for constructing the carbazole scaffold. This can be achieved through various synthetic routes, including palladium-catalyzed C-H activation and C-N bond formation.[5]
Photophysical Properties of Selected Carbazole Derivatives:
| Compound Type | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Carbazole-based emitters | 328-353 | 386-437 | 0.72-0.89 (in solution) | |
| Carbazole-based emitters | - | 385-422 | 0.40-0.85 (in solid state) | |
| Cyanopyrimidine-Carbazole Hybrids | - | - | High (used as TADF hosts) | [6] |
Experimental Protocol: Synthesis of Carbazole from this compound via Oxidative Dehydrogenation
An industrial method for carbazole synthesis involves the oxidative dehydrogenation of this compound using metal catalysts.[5]
Materials:
-
This compound
-
Metal catalyst (e.g., CuCl, Cu(OAc)2, or Pd(OAc)2)
-
Solvent (e.g., an inert high-boiling solvent)
-
Oxidant (e.g., air or oxygen)
Procedure:
-
In a reaction vessel, dissolve this compound in a suitable solvent.
-
Add the metal catalyst to the solution.
-
Heat the reaction mixture to an elevated temperature while bubbling air or oxygen through the solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and isolate the carbazole product through filtration, extraction, and purification (e.g., recrystallization or chromatography).
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. science-revision.co.uk [science-revision.co.uk]
Methodological & Application
2-Aminobiphenyl Palladium Precatalysts: Application Notes and Protocols for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-aminobiphenyl-based palladium precatalysts in Suzuki-Miyaura cross-coupling reactions. These precatalysts, particularly the well-known Buchwald precatalysts (G2, G3, and G4), offer significant advantages in modern organic synthesis due to their high stability, activity, and broad substrate scope.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Traditional palladium catalysts often require inert conditions and can be sensitive to air and moisture. The development of this compound-derived palladacycle precatalysts has addressed many of these limitations. These precatalysts are typically air- and moisture-stable crystalline solids, allowing for easier handling and more reproducible results.[1] Their high activity enables reactions to be performed at low catalyst loadings and under mild conditions, often at room temperature.[2]
A key feature of these precatalysts is their rapid and quantitative generation of a monoligated palladium(0) species, the active catalyst in the Suzuki-Miyaura reaction, upon activation with a base.[1] This efficient activation is particularly advantageous for the coupling of challenging substrates, such as unstable boronic acids that are prone to decomposition under prolonged reaction times or harsh conditions.
Precatalyst Activation and the Suzuki-Miyaura Catalytic Cycle
The activation of the this compound palladium precatalyst is initiated by a base, which deprotonates the amine of the this compound ligand. This is followed by reductive elimination to generate the active L-Pd(0) species (where L is a phosphine ligand) and a carbazole byproduct. This highly reactive, monoligated palladium complex then enters the Suzuki-Miyaura catalytic cycle.
The catalytic cycle proceeds through three main steps:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR')2) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (Ar-R), regenerating the L-Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Aminobiphenyl Palladacycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination reaction utilizing 2-aminobiphenyl palladacycle precatalysts. These catalysts offer high efficiency and broad substrate scope for the formation of C-N bonds, a critical transformation in pharmaceutical and materials chemistry.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or pseudohalide. The use of this compound palladacycle precatalysts has emerged as a powerful advancement in this methodology.[1][2][3] These precatalysts are typically air- and moisture-stable, allowing for easier handling compared to many Pd(0) sources.[4] Upon exposure to a base, they readily generate the active monoligated Pd(0) species that enters the catalytic cycle.[5][6] Different generations of these palladacycles have been developed, including those with N-substituted this compound scaffolds to prevent side reactions and improve catalyst performance.[5][7]
Catalytic Cycle and Precatalyst Activation
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][8] The this compound palladacycle precatalyst enters the cycle after an initial activation step.
The activation of the this compound palladacycle precatalyst is initiated by a base, which facilitates the formation of the active LPd(0) species.[5][6] This process involves the deprotonation of the amine on the biphenyl scaffold, followed by reductive elimination to release the active catalyst and a carbazole byproduct.[5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination using a this compound palladacycle precatalyst.
Experimental Protocols
The following are general procedures for the Buchwald-Hartwig amination using this compound palladacycle precatalysts. Optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Aryl Chlorides with a Secondary Amine
This protocol is adapted from a typical Buchwald-Hartwig amination procedure and is suitable for a wide range of aryl chlorides and secondary amines.
Materials:
-
This compound palladacycle precatalyst (e.g., XPhos Pd G3)
-
Aryl chloride
-
Secondary amine (e.g., morpholine)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound palladacycle precatalyst (0.5-2 mol%), the aryl chloride (1.0 mmol, 1.0 equiv), and the strong base (1.2-2.0 equiv).
-
Seal the vessel and add the anhydrous solvent (2-5 mL).
-
Add the secondary amine (1.2-1.5 equiv) to the mixture.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted this compound Palladacycle Precatalysts
This protocol describes the synthesis of N-substituted this compound palladacycle precatalysts, which can offer advantages in terms of catalyst stability and reduced side reactions.[7]
Materials:
-
N-substituted this compound (e.g., N-methyl-2-aminobiphenyl)
-
Palladium(II) acetate
-
Methanesulfonic acid
-
Phosphine ligand (e.g., XPhos)
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
Synthesis of the μ-OMs Dimer:
-
Dissolve the N-substituted this compound in a suitable solvent.
-
Add methanesulfonic acid and stir to form the mesylate salt.
-
Perform a cyclopalladation reaction with palladium(II) acetate to yield the dimeric palladacycle.[7]
-
-
Formation of the Monomeric Precatalyst:
-
Dissolve the μ-OMs dimer in an anhydrous solvent under an inert atmosphere.
-
Add a solution of the desired phosphine ligand (2.2 equiv per dimer) in the same solvent.
-
Stir the mixture at room temperature for 15-45 minutes.[7]
-
The resulting solution contains the monomeric palladacycle precatalyst, which can often be used directly or isolated by precipitation and filtration.
-
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Substrate Scope and Performance Data
The following tables summarize the performance of this compound palladacycle precatalysts in the Buchwald-Hartwig amination with various substrates.
Table 1: Amination of Various Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | XPhos Pd G3 (1) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene | XPhos Pd G3 (1) | NaOtBu | Toluene | 100 | 18 | 92 |
| 3 | 4-Chloroanisole | XPhos Pd G3 (1) | NaOtBu | Toluene | 100 | 18 | 98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos Pd G3 (1) | NaOtBu | Toluene | 100 | 18 | 96 |
| 5 | 2-Chloropyridine | XPhos Pd G3 (2) | K3PO4 | Dioxane | 110 | 24 | 85 |
Data is representative and compiled from typical results reported in the literature. Actual yields may vary depending on specific reaction conditions.
Table 2: Amination of 4-Chlorotoluene with Various Amines
| Entry | Amine | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | XPhos Pd G3 (0.5) | NaOtBu | Dioxane | 100 | 12 | 97 |
| 2 | n-Hexylamine | XPhos Pd G3 (1) | NaOtBu | Dioxane | 100 | 16 | 90 |
| 3 | Di-n-butylamine | XPhos Pd G3 (1.5) | LHMDS | Toluene | 110 | 24 | 88 |
| 4 | Indole | XPhos Pd G3 (2) | K2CO3 | Dioxane | 110 | 24 | 82 |
| 5 | Benzamide | RuPhos Pd G3 (2) | K3PO4 | Dioxane | 110 | 24 | 75 |
Data is representative and compiled from typical results reported in the literature. Actual yields may vary depending on specific reaction conditions.
Conclusion
This compound palladacycle precatalysts are highly effective for the Buchwald-Hartwig amination, enabling the synthesis of a wide variety of C-N coupled products. Their stability, ease of activation, and broad substrate scope make them valuable tools for researchers in organic synthesis and drug development. The provided protocols and data serve as a starting point for the application of these powerful catalysts in the laboratory.
References
Synthesis of Biologically Active Heterocyclic Compounds from 2-Aminobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds—carbazoles, phenanthridines, and dibenzofurans—using 2-aminobiphenyl and its derivatives as a common starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. Carbazoles are known for their anticancer and neuroprotective properties, phenanthridines exhibit anticancer and antimicrobial activities, and dibenzofurans have been investigated for their anticancer and anti-inflammatory potential.[1][2][3]
The following sections detail modern and classical synthetic methodologies, provide step-by-step experimental protocols, and present quantitative data for the synthesis of these valuable compounds. Additionally, diagrams of relevant biological signaling pathways and experimental workflows are included to provide a comprehensive resource for researchers in the field.
Synthesis of Carbazoles
Carbazole derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] Several carbazole-based drugs are commercially available, such as the anticancer agent ellipticine and the beta-blocker carvedilol.[4] A highly efficient and modern approach to carbazole synthesis involves the palladium-catalyzed intramolecular C-H amination of N-substituted 2-aminobiphenyls.
Palladium-Catalyzed Intramolecular C-H Amination
This method provides a direct and atom-economical route to N-substituted carbazoles from readily available 2-aminobiphenyls. The reaction typically proceeds via a tandem C-H activation and C-N bond formation mechanism.[5] The use of an N-acetyl protecting group on the this compound starting material has been shown to be effective.[2]
Experimental Workflow: Palladium-Catalyzed Carbazole Synthesis
Caption: Workflow for the synthesis of carbazoles from this compound.
Experimental Protocol: Synthesis of N-Acetylcarbazole[2]
-
To a reaction vessel, add:
-
2-Acetamidobiphenyl (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv)
-
Toluene (5 mL)
-
-
Seal the vessel and purge with oxygen.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-acetylcarbazole.
-
(Optional) The N-acetyl group can be removed by heating with an acid (e.g., H₂SO₄ in MeOH) or a base (e.g., DBU) to yield the free carbazole.[2]
Quantitative Data: Palladium-Catalyzed Carbazole Synthesis[2]
| Entry | Substituent on 2-Acetamidobiphenyl | Product | Yield (%) |
| 1 | H | N-Acetylcarbazole | 99 |
| 2 | 3'-Methoxy | N-Acetyl-3-methoxycarbazole | 95 |
| 3 | 4'-Methyl | N-Acetyl-2-methylcarbazole | 98 |
| 4 | 4'-Methoxy | N-Acetyl-2-methoxycarbazole | 96 |
| 5 | 2'-Methoxy | N-Acetyl-4-methoxycarbazole | 97 |
Synthesis of Phenanthridines
Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[6] The planar phenanthridine ring system can intercalate into DNA, leading to the inhibition of DNA replication and transcription.[5]
Pictet-Hubert Reaction
A classical method for the synthesis of phenanthridines is the Pictet-Hubert reaction, which involves the dehydrative cyclization of N-acyl-2-aminobiphenyls at high temperatures in the presence of a dehydrating agent such as zinc chloride or phosphorus oxychloride.[7]
Reaction Scheme: Pictet-Hubert Synthesis of Phenanthridine
Caption: General scheme for the Pictet-Hubert reaction.
Experimental Protocol: Synthesis of Phenanthridine
-
Preparation of N-Benzoyl-2-aminobiphenyl:
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., pyridine or dichloromethane with a base), add benzoyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify the crude product by recrystallization or column chromatography to obtain N-benzoyl-2-aminobiphenyl.
-
-
Pictet-Hubert Cyclization:
-
To a solution of N-benzoyl-2-aminobiphenyl (1.0 equiv) in nitrobenzene, add phosphorus oxychloride (POCl₃, 3.0 equiv).
-
Heat the mixture to reflux (approximately 210 °C) for 2 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Remove the nitrobenzene by steam distillation.
-
Basify the aqueous residue with a sodium hydroxide solution and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts, concentrate, and purify the residue by column chromatography to yield phenanthridine.
-
Quantitative Data: Pictet-Hubert Reaction Yields
Yields for the Pictet-Hubert reaction can be variable and are often moderate. The reaction is sensitive to the specific substrate and reaction conditions.
| Entry | N-Acyl Group | Product | Reported Yield Range (%) |
| 1 | Benzoyl | Phenanthridine | 30-60 |
| 2 | Acetyl | 6-Methylphenanthridine | 40-70 |
| 3 | Formyl | Phenanthridine | 20-50 |
Synthesis of Dibenzofurans
Dibenzofurans are a class of oxygen-containing heterocyclic compounds that have garnered attention for their potential as anticancer and anti-inflammatory agents.[3] A versatile synthetic strategy involves a two-step process starting from this compound: conversion to 2-hydroxybiphenyl followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization.
Two-Step Synthesis from this compound
Step 1: Diazotization and Hydrolysis of this compound to 2-Hydroxybiphenyl
The amino group of this compound is converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.
Step 2: Palladium-Catalyzed Intramolecular C-H/C-O Cyclization
The resulting 2-hydroxybiphenyl undergoes an intramolecular cyclization via a palladium-catalyzed C-H activation and C-O bond formation to yield the dibenzofuran core.[8]
Experimental Workflow: Dibenzofuran Synthesis
Caption: Two-step synthesis of dibenzofuran from this compound.
Experimental Protocols
Protocol for Step 1: Synthesis of 2-Hydroxybiphenyl
-
In a flask, dissolve this compound (1.0 equiv) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-hydroxybiphenyl by distillation or column chromatography.
Protocol for Step 2: Synthesis of Dibenzofuran [8]
-
To a reaction vessel, add:
-
2-Hydroxybiphenyl (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Pivalic acid (as solvent)
-
-
Heat the reaction mixture under an air atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and dilute with an organic solvent.
-
Perform an aqueous workup to remove the pivalic acid.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford dibenzofuran.
Quantitative Data: Palladium-Catalyzed Dibenzofuran Synthesis[8]
| Entry | Substituent on 2-Hydroxybiphenyl | Product | Yield (%) |
| 1 | H | Dibenzofuran | 85 |
| 2 | 4-Methyl | 2-Methyldibenzofuran | 82 |
| 3 | 4-Methoxy | 2-Methoxydibenzofuran | 78 |
| 4 | 4-Fluoro | 2-Fluorodibenzofuran | 80 |
| 5 | 3-Methyl | 3-Methyldibenzofuran | 83 |
Biological Signaling Pathways
The heterocyclic compounds synthesized from this compound exert their biological effects through various mechanisms of action. Understanding these pathways is crucial for drug development and target validation.
Carbazole Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[9] Certain carbazole derivatives have been shown to inhibit the STAT3 signaling pathway.[10]
STAT3 Signaling Pathway and Inhibition by Carbazoles
Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.
Phenanthridines as DNA Intercalating Agents
The planar aromatic structure of phenanthridines allows them to insert between the base pairs of the DNA double helix.[5] This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Mechanism of DNA Intercalation by Phenanthridines
Caption: Conceptual diagram of DNA intercalation by a phenanthridine derivative.
Dibenzofurans as mTOR Signaling Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[11] The mTOR signaling pathway is often hyperactivated in cancer. Some benzofuran and by extension, dibenzofuran derivatives have been identified as inhibitors of the mTOR pathway.[12]
mTOR Signaling Pathway and Inhibition by Dibenzofurans
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dibenzofuran derivatives.
Conclusion
The synthetic routes and protocols detailed in this document provide researchers with practical and effective methods for the preparation of carbazoles, phenanthridines, and dibenzofurans from the common precursor, this compound. The palladium-catalyzed methods offer high efficiency and functional group tolerance, making them particularly attractive for applications in medicinal chemistry and drug discovery. The provided diagrams of the biological mechanisms of action for these heterocyclic compounds offer a foundation for understanding their therapeutic potential and for guiding the design of new and more potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Aminobiphenyl for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-aminobiphenyl for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary objective of derivatization in this context is to improve the chromatographic properties and enhance the detectability of this compound, a compound that can exhibit poor peak shape and thermal instability in its underivatized form.
Introduction
This compound is a primary aromatic amine that finds applications in various chemical syntheses and may be present as an impurity in pharmaceutical products or as a metabolite in biological samples. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the presence of the primary amine group in this compound can lead to issues such as peak tailing due to interactions with active sites in the GC system, and potential thermal degradation.
Derivatization is a chemical modification process that converts the analyte into a more volatile, thermally stable, and less polar derivative. For primary amines like this compound, acylation with perfluorinated anhydrides is a common and effective derivatization strategy. These reagents react with the active hydrogen of the amine group to form stable amide derivatives with excellent chromatographic properties.[1][2] The incorporation of fluorine atoms also significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD) or by providing characteristic mass fragments in MS analysis.[1]
This document focuses on two widely used acylation reagents: Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA). Detailed protocols for derivatization followed by GC-MS analysis are provided, along with expected quantitative performance data based on studies of similar primary amines.
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the GC-MS analysis of this compound following derivatization with TFAA and PFPA. The data presented is based on typical performance characteristics observed for the analysis of primary aromatic amines and should be validated for specific laboratory conditions and matrices.
Table 1: Method Validation Parameters for Derivatized this compound
| Parameter | TFAA Derivatization | PFPA Derivatization | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL | [3] |
| Recovery | 85 - 110% | 90 - 115% | [4] |
| Intra-day Precision (%RSD) | < 10% | < 10% | [4] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [4] |
Table 2: Properties of this compound Derivatives
| Property | TFAA Derivative | PFPA Derivative |
| Chemical Name | N-(biphenyl-2-yl)-2,2,2-trifluoroacetamide | N-(biphenyl-2-yl)-2,2,3,3,3-pentafluoropropanamide |
| Molecular Weight | 265.23 g/mol | 315.22 g/mol |
| Expected Retention Time | Shorter than PFPA derivative | Longer than TFAA derivative |
| Key Mass Fragments (m/z) | Molecular ion, fragments from loss of CF3 and COCF3 | Molecular ion, fragments from loss of C2F5 and COC2F5 |
Experimental Protocols
Protocol 1: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
1. Materials:
-
This compound standard
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent, anhydrous)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
GC vials with inserts
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution to cover the desired calibration range.
-
For unknown samples, perform a suitable extraction to isolate this compound in an organic solvent. The final extract should be dried to remove any residual water.
3. Derivatization Procedure:
-
Pipette a known volume (e.g., 100 µL) of the standard or sample extract into a clean, dry GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue.[3]
-
(Optional) Add 10 µL of pyridine to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.
-
Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[3]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
Protocol 2: Derivatization of this compound with Pentafluoropropionic Anhydride (PFPA)
1. Materials:
-
This compound standard
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl acetate (or other suitable solvent, anhydrous)
-
Triethylamine (or other suitable base, as a catalyst and acid scavenger)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
GC vials with inserts
2. Standard and Sample Preparation:
-
Follow the same procedure as described in Protocol 1 for the preparation of standard and sample solutions.
3. Derivatization Procedure:
-
Pipette a known volume (e.g., 100 µL) of the standard or sample extract into a clean, dry GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue.[5]
-
Add 10 µL of triethylamine to catalyze the reaction and scavenge the pentafluoropropionic acid byproduct.[1]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
GC-MS Analysis Conditions
The following are general GC-MS conditions that can be used as a starting point. The method should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
SIM ions for TFAA derivative: m/z 265 (molecular ion), and other characteristic fragments.
-
SIM ions for PFPA derivative: m/z 315 (molecular ion), and other characteristic fragments.
-
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: General reaction scheme for the acylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 3. scholars.direct [scholars.direct]
- 4. Analysis of methamphetamine in urine by GC/MS coupled with solid-phase dispersive extraction and solid-phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of N-Substituted (Biphenyl) Amides from 2-Aminobiphenyl: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted (biphenyl) amides, valuable scaffolds in medicinal chemistry and materials science, starting from 2-aminobiphenyl. The primary synthetic route detailed is the N-acylation of this compound with a variety of acyl chlorides, a robust and versatile method for amide bond formation. This protocol, largely following the principles of the Schotten-Baumann reaction, is presented with detailed step-by-step instructions suitable for both academic and industrial research settings. Additionally, this note includes tabulated quantitative data for a range of synthesized N-substituted (biphenyl) amides, including reaction yields and melting points, to facilitate experimental planning and comparison. Spectroscopic characterization data for representative products are also provided.
Introduction
N-substituted (biphenyl) amides are a class of organic compounds characterized by a biphenyl moiety linked to a nitrogen atom which is part of an amide functional group. This structural motif is of significant interest in drug discovery and materials science due to its presence in a variety of biologically active molecules and functional materials. The biphenyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced protein-binding affinity. The ability to readily introduce a wide range of substituents on the amide nitrogen allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.
The most common and straightforward method for the synthesis of these compounds is the acylation of this compound with an appropriate acyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The Schotten-Baumann reaction conditions, which involve an aqueous base in a two-phase system, are particularly effective for this transformation.[1][2][3][4]
General Reaction Scheme
The overall synthetic strategy involves the reaction of this compound with an acyl chloride in the presence of a base to yield the corresponding N-substituted (biphenyl) amide.
Caption: General reaction for the synthesis of N-substituted (biphenyl) amides.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of N-substituted (biphenyl) amides from this compound. The protocol is divided into two main parts: the preparation of the acyl chloride (if not commercially available) and the subsequent acylation of this compound.
Part 1: Preparation of Acyl Chlorides from Carboxylic Acids (Optional)
If the desired acyl chloride is not commercially available, it can be readily synthesized from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature. If using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl, or CO, CO₂, and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The resulting crude acyl chloride is typically used in the next step without further purification.
Part 2: Synthesis of N-Substituted (Biphenyl) Amides via Schotten-Baumann Reaction
This protocol describes the acylation of this compound using an acyl chloride in a biphasic system with an aqueous base.[1][2][3][4][6]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Separatory funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, dissolve this compound (1.0 eq) in DCM or diethyl ether.
-
To this solution, add a 10% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted (biphenyl) amides.
References
The Synthesis of Carbazole Derivatives from 2-Aminobiphenyl: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of carbazole derivatives is a critical process in the discovery of new therapeutic agents and advanced materials. 2-Aminobiphenyl serves as a versatile and fundamental starting material for constructing the carbazole core. This document provides detailed application notes and experimental protocols for the primary synthetic routes, accompanied by quantitative data and visual workflows to facilitate understanding and replication.
Carbazole and its derivatives are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. They are also pivotal in materials science, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The synthetic methodologies to access these valuable structures are diverse, with several key strategies employing this compound as the foundational precursor.
This guide will delve into three prominent methods for the synthesis of carbazole derivatives from this compound: Palladium-Catalyzed Intramolecular C-H Amination, Oxidative Dehydrogenation, and the Graebe-Ullmann synthesis.
Key Synthetic Methodologies: A Comparative Overview
The choice of synthetic route to carbazole derivatives from this compound often depends on the desired substitution pattern, functional group tolerance, and scalability. Below is a summary of the key methods with their typical reaction conditions and outcomes.
| Synthesis Method | Catalyst/Reagent | Co-oxidant/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 24 | ~99 | [1] |
| Pd(OAc)₂ | Benzoquinone | Toluene | 120 | 12 | 4 | [1] | |
| Pd(OAc)₂ | K₂S₂O₈ | DCE | 80 | 12 | 2 | [1] | |
| Oxidative Dehydrogenation | CuCl | - | Not Specified | Not Specified | Not Specified | 40-94 | [2] |
| Cu(OAc)₂ | - | Not Specified | Not Specified | Not Specified | 40-94 | [2] | |
| Cu(OAc)₂/TEMPO | - | Not Specified | Not Specified | Not Specified | 40-94 | [2] | |
| Graebe-Ullmann Synthesis | NaNO₂, HCl (for diazotization) | - | - | 0-5 (diazotization) | - | - | [3] |
| Heat (for cyclization) | - | - | 360 | - | Quantitative | [3] |
Experimental Protocols
Palladium-Catalyzed Intramolecular C-H Amination of N-Acetyl-2-aminobiphenyl
This method involves the intramolecular cyclization of an N-protected this compound derivative, typically N-acetyl-2-aminobiphenyl, through a palladium-catalyzed C-H activation and subsequent C-N bond formation. The N-acetyl group acts as a directing group and is crucial for the success of the reaction.
Materials:
-
N-Acetyl-2-aminobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Oxygen (balloon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add N-acetyl-2-aminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1 equiv).
-
Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetylcarbazole.[1]
Logical Workflow for Palladium-Catalyzed Carbazole Synthesis.
References
Application Notes and Protocols for 2-Aminobiphenyl Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique conformational flexibility and ability to participate in various intermolecular interactions have made it a cornerstone in the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.
In pharmaceutical research, these derivatives are prominently investigated as inhibitors of key enzymes involved in disease pathogenesis, such as histone deacetylases (HDACs) and protein kinases. Dysregulation of these enzymes is a hallmark of many cancers and inflammatory conditions. The this compound core can be strategically modified to achieve high potency and selectivity for specific enzyme targets, leading to the development of promising drug candidates. Furthermore, some this compound derivatives have been implicated in modulating cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
These application notes provide a comprehensive overview of the utility of this compound derivatives in pharmaceutical research. They include a summary of their biological activities with quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to guide researchers in this dynamic field.
Data Presentation: Biological Activities of this compound and Related Derivatives
The following tables summarize the inhibitory activities of various derivatives containing the 2-aminophenyl scaffold, which is the core of this compound, against different isoforms of histone deacetylases (HDACs) and protein kinases. This data highlights the potential of this chemical class in developing targeted therapies.
Table 1: Inhibitory Activity of N-(2-aminophenyl)carboxamide Derivatives against HDAC Isoforms
| Compound ID | Derivative Structure | HDAC1 IC₅₀ (nM)[1][2] | HDAC2 IC₅₀ (nM)[1][2] | HDAC3 IC₅₀ (nM)[1][2] | HDAC6 IC₅₀ (nM)[1] |
| 1 | N-(2-aminophenyl)-benzamide | 4.4 | 31.6 | >1000 | >10000 |
| 2 | 4-fluoro-N-(2-aminophenyl)-benzamide | 4.5 | 51.4 | >1000 | >10000 |
| 3 | N-(2-aminophenyl)-3-pyridinecarboxamide | 10.1 | 101.2 | 705.1 | >10000 |
| 4 | N-(2-aminophenyl)-4-pyridinecarboxamide | 6.5 | 45.3 | 240.3 | >10000 |
| 5 | 2-fluoro-N-(2-aminophenyl)-4-pyridinecarboxamide | 93.5 | 118.3 | 225.2 | >10000 |
Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Protein Kinases
| Compound ID | Derivative Structure | PI3Kγ (% Inhibition @ 100 µM)[3] | A549 cell line IC₅₀ (µM)[3] | MCF-7 cell line IC₅₀ (µM)[3] |
| OMS1 | 2-(4-methylpiperazin-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide | 47 | >100 | >100 |
| OMS2 | N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 48 | >100 | >100 |
| OMS5 | N-(1,3-benzothiazol-2-yl)-4-nitroaniline | - | 22.13 | 31.08 |
| OMS14 | 1-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)piperazine | - | 42.16 | 61.03 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their activity.
Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
2-Bromoaniline or other suitable aryl halide
-
Phenylboronic acid or a substituted derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add a mixture of toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to obtain the desired this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is used to determine the in vitro inhibitory activity of this compound derivatives against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
Developer solution (e.g., trypsin in assay buffer)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of a black 96-well plate, add 50 µL of HDAC assay buffer.
-
Add 5 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of the recombinant HDAC enzyme solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-20 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
Protocol 3: Kinase Inhibition Assay
This assay is used to evaluate the in vitro inhibitory activity of this compound derivatives against specific protein kinases.
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR, PI3K)
-
Specific kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known kinase inhibitor as a positive control
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White or black 96-well or 384-well plates (depending on the detection method)
-
Luminescence or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the kinase assay buffer.
-
To the wells of the assay plate, add the test compounds, positive control, or DMSO (vehicle control).
-
Add the recombinant kinase and the specific substrate to the wells.
-
Incubate the plate for a predetermined time at room temperature or 30°C to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 4: Western Blot for COX-2 Expression in Bladder Cancer Cells
This protocol details the procedure to assess the effect of this compound on the expression of Cyclooxygenase-2 (COX-2) in a bladder cancer cell line.[5]
Materials:
-
TSGH-8301 human bladder cancer cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (2-ABP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TSGH-8301 cells in the appropriate medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or use a parallel gel) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the COX-2 band intensity to the corresponding loading control band intensity.
-
Compare the normalized COX-2 expression levels across the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
Upregulation of COX-2 Expression by this compound in Bladder Cancer Cells
Research has shown that this compound (2-ABP) can induce the expression of cyclooxygenase-2 (COX-2) in human bladder cancer cells.[5] This process is mediated through a signaling cascade involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and JNK.[5]
The proposed mechanism begins with 2-ABP stimulating NADPH oxidase, leading to an increase in intracellular ROS.[5] These ROS then act as second messengers to activate the ERK and JNK signaling pathways.[5] The activation of these kinases leads to the phosphorylation and activation of the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos).[5] Activated AP-1 then translocates to the nucleus and binds to the promoter region of the COX-2 gene, thereby upregulating its transcription and leading to increased COX-2 protein expression.[5] Overexpression of COX-2 is associated with inflammation and carcinogenesis.[5]
Conclusion
The this compound scaffold and its derivatives represent a highly valuable class of compounds in pharmaceutical research. Their demonstrated activity as potent inhibitors of HDACs and protein kinases underscores their potential in the development of targeted therapies for cancer and other diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of novel this compound derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 expression is up-regulated by this compound in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminobiphenyl Derivatives in the Preparation of Ligands for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Axially chiral biaryl scaffolds are a cornerstone in the design of privileged ligands for asymmetric catalysis. While direct synthesis from 2-aminobiphenyl is one of many routes to functionalized biphenyls, this document focuses on a closely related and highly successful class of ligands: atropisomeric biaryl diphosphines. Specifically, we will detail the synthesis and application of (R)-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl, commonly known as (R)-MeO-BIPHEP. This ligand has demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions, most notably in the hydrogenation of ketones and olefins. The principles and protocols described herein are representative of the broader class of biphenyl-based ligands and provide a practical guide for researchers in the field. The rhodium and ruthenium MeO-BIPHEP catalysts are highly effective for the hydrogenation of various C=O, C=C and C=N bonds and several synthetically useful C-C coupling reactions.[1]
Part 1: Synthesis of (R)-MeO-BIPHEP Ligand
The synthesis of (R)-MeO-BIPHEP is a multi-step process that begins with the oxidative coupling of 2-methoxy-iodobenzene to form the biphenyl backbone, followed by resolution to establish the axial chirality, and finally phosphination to introduce the diphenylphosphino groups.
Overall Synthetic Workflow:
Caption: Synthetic workflow for (R)-MeO-BIPHEP.
Experimental Protocols:
Step 1: Synthesis of Racemic 2,2'-Dimethoxy-1,1'-biphenyl
-
To a stirred suspension of activated copper powder (2.0 eq) in DMF (5 mL/g of aryl halide) is added 2-methoxy-iodobenzene (1.0 eq).
-
The mixture is heated to reflux (approx. 150 °C) for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford racemic 2,2'-dimethoxy-1,1'-biphenyl as a white solid.
Step 2: Synthesis of Racemic 2,2'-Dihydroxy-6,6'-dimethoxy-1,1'-biphenyl
-
To a solution of racemic 2,2'-dimethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) at -78 °C under an inert atmosphere is added boron tribromide (BBr₃) (2.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude racemic diol.
Step 3: Resolution of Racemic 2,2'-Dihydroxy-6,6'-dimethoxy-1,1'-biphenyl
-
The crude racemic diol (1.0 eq) is dissolved in pyridine (5 mL/g).
-
(-)-Camphanic chloride (2.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is poured into ice-water and extracted with ethyl acetate.
-
The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
-
After concentration, the resulting diastereomeric esters are separated by fractional crystallization or column chromatography.
Step 4: Synthesis of (R)-2,2'-Dihydroxy-6,6'-dimethoxy-1,1'-biphenyl
-
The desired diastereomeric ester is dissolved in a mixture of methanol and 10% aqueous NaOH.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the enantiomerically pure (R)-diol.
Step 5: Synthesis of (R)-2,2'-Bis(trifluoromethanesulfonyloxy)-6,6'-dimethoxy-1,1'-biphenyl
-
To a solution of the (R)-diol (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM (10 mL/g) at 0 °C is added trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Step 6: Synthesis of (R)-MeO-BIPHEP
-
A mixture of the (R)-ditriflate (1.0 eq), diphenylphosphine oxide (Ph₂P(O)H) (2.5 eq), palladium(II) acetate (0.1 eq), and 1,4-bis(diphenylphosphino)butane (dppb) (0.15 eq) in anhydrous DMSO (5 mL/g) is heated to 100 °C under an inert atmosphere for 12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude phosphine oxide is dissolved in xylene (10 mL/g) and treated with trichlorosilane (HSiCl₃) (5.0 eq) at reflux for 5 hours.
-
After cooling, the reaction is quenched by the slow addition of 30% aqueous NaOH.
-
The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting solid is recrystallized from toluene/ethanol to afford (R)-MeO-BIPHEP.
Part 2: Application in Asymmetric Catalysis - Asymmetric Hydrogenation of β-Ketoesters
The Ru-(R)-MeO-BIPHEP complex is a highly effective catalyst for the asymmetric hydrogenation of β-ketoesters to the corresponding chiral β-hydroxyesters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Catalytic Cycle for Ru-BINAP/Diamine Catalyzed Asymmetric Hydrogenation of Ketones:
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
-
In a glovebox, a pressure vessel is charged with [RuCl((R)-MeO-BIPHEP)(C₆H₆)]Cl (0.01 mol%) and the substrate, ethyl acetoacetate (1.0 eq).
-
Anhydrous, degassed ethanol (5 mL/g of substrate) is added.
-
The vessel is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 10 atm H₂).
-
The reaction is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product, ethyl 3-hydroxybutanoate, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation: Asymmetric Hydrogenation of various β-Ketoesters with Ru/(R)-MeO-BIPHEP
| Entry | Substrate (β-Ketoester) | S/C Ratio | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Ethyl acetoacetate | 10,000 | 10 | 50 | 12 | >99 | 98.0 (R) | [2] |
| 2 | Methyl acetoacetate | 10,000 | 10 | 50 | 12 | >99 | 97.5 (R) | [2] |
| 3 | Ethyl benzoylacetate | 2,000 | 50 | 80 | 24 | 98 | 96.0 (R) | [2] |
| 4 | Methyl 3-oxo-5-hexenoate | 5,000 | 20 | 30 | 18 | >99 | 95.0 (R) | [2] |
| 5 | Ethyl 4-chloroacetoacetate | 10,000 | 10 | 50 | 15 | >99 | 98.5 (R) | [2] |
Note: The specific reaction conditions and results can vary depending on the purity of the catalyst, substrate, and solvents. The data presented here are representative values from the literature.
Conclusion
The (R)-MeO-BIPHEP ligand, a prominent member of the atropisomeric biaryl diphosphine family, serves as a powerful tool in asymmetric catalysis. The detailed protocols for its synthesis and application in the asymmetric hydrogenation of β-ketoesters highlight its utility for accessing highly enantioenriched chiral building blocks. The modularity of the biphenyl scaffold allows for fine-tuning of steric and electronic properties, enabling the development of tailored ligands for a wide range of asymmetric transformations, a principle that is broadly applicable in modern drug discovery and fine chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Aminobiphenyl Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help improve the yield and efficiency of Suzuki-Miyaura coupling reactions involving 2-aminobiphenyl and related ortho-aminoaryl substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a low to non-existent yield in my Suzuki coupling with a this compound substrate?
Low yields in Suzuki couplings with this compound substrates are common and typically stem from catalyst inhibition or deactivation caused by the ortho-amino group. The nitrogen atom's lone pair can coordinate to the palladium center, interfering with the catalytic cycle.[1] Additionally, standard side reactions like protodeboronation and homocoupling can further reduce the yield of the desired product.[2]
Troubleshooting Steps:
-
Assess Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Specialized ligands and precatalysts are often required to overcome catalyst inhibition by the amine group.
-
Evaluate Reaction Conditions: Sub-optimal base, solvent, or temperature can exacerbate side reactions and slow down the desired coupling.
-
Check Reagent Quality: Ensure the boronic acid/ester is not degraded and that solvents are rigorously degassed to prevent catalyst oxidation.[3][4]
Below is a troubleshooting workflow to diagnose and address common issues leading to low yields.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: How can I prevent catalyst poisoning by the free amine group?
There are two primary strategies to mitigate catalyst inhibition by the ortho-amino group:
Strategy 1: Use a Specialized Catalyst System for Unprotected Amines
Modern catalyst systems have been developed that are highly effective for coupling substrates with coordinating functional groups like free amines. These systems typically employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and promote the desired catalytic steps over inhibitory coordination.
One particularly effective system utilizes the CataCXium® A Pd G3 palladacycle precatalyst.[5][6][7] This precatalyst, in combination with a suitable base and solvent, has been shown to provide excellent yields for the coupling of unprotected ortho-bromoanilines.[5][6][7]
Caption: Mitigation of catalyst poisoning with bulky ligands.
Strategy 2: Protect the Amine Group
An alternative approach is to temporarily protect the amine functionality. The tert-butyloxycarbonyl (Boc) group is a common choice. Studies have shown that N-Boc protected 2-(aminomethyl)arylboronic acids exhibit significantly increased yields and shorter reaction times in Suzuki couplings.[8] After the coupling reaction, the protecting group can be removed under standard conditions.
Q3: What are the optimal reaction conditions for coupling an unprotected this compound halide?
Recent studies have identified a highly effective set of conditions for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, which can be directly applied to 2-bromobiphenyl-x-amine substrates.[5][6][7] An optimization screen revealed that the CataCXium® A Pd G3 precatalyst with caesium carbonate (Cs₂CO₃) as the base in 2-methyltetrahydrofuran (2-MeTHF) provides excellent yields.[5][6][7]
The following table summarizes the optimization data for the coupling of an ortho-bromoaniline with a benzylboronic ester, demonstrating the superior performance of the CataCXium A / 2-MeTHF system.[7][9]
| Entry | Catalyst (10 mol%) | Solvent (0.1 M) | Base (2 eq.) | Yield (%) |
| 1 | CataCXium® A Pd G3 | Dioxane/H₂O | Cs₂CO₃ | 51 |
| 2 | CataCXium® A Pd G3 | EtOAc | Cs₂CO₃ | 56 |
| 3 | CataCXium® A Pd G3 | Toluene | Cs₂CO₃ | 56 |
| 4 | CataCXium® A Pd G3 | 2-MeTHF | Cs₂CO₃ | 95 |
| 5 | Pd(Amphos)Cl₂ | 2-MeTHF | Cs₂CO₃ | 22 |
| 6 | SPhos Pd G4 | 2-MeTHF | Cs₂CO₃ | 0 |
| 7 | Pd(OAc)₂ | 2-MeTHF | Cs₂CO₃ | 0 |
| 8 | XPhos Pd G3 | 2-MeTHF | Cs₂CO₃ | 0 |
| 9 | (PPh₃)₂PdCl₂ | 2-MeTHF | Cs₂CO₃ | 46 |
Data adapted from a study on a model ortho-bromoaniline substrate. Yields were determined by NMR or are isolated yields.[7][9]
Experimental Protocols
General Protocol for Suzuki Coupling of Unprotected 2-Bromoanilines
This protocol is based on the optimized conditions identified for challenging ortho-aminoaryl substrates and is recommended as a starting point.[5][6][7]
Materials:
-
ortho-Bromoaniline substrate (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
CataCXium® A Pd G3 precatalyst (5-10 mol%)
-
Caesium Carbonate (Cs₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere glovebox or standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the ortho-bromoaniline substrate (e.g., 0.5 mmol), the boronic acid/ester (0.75 mmol), and caesium carbonate (1.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the CataCXium® A Pd G3 precatalyst (0.025 - 0.05 mmol).
-
Solvent Addition: Add anhydrous 2-MeTHF to achieve the desired concentration (e.g., 0.3 M, ~1.7 mL).
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 70-80 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound product.
Caption: Experimental workflow for the optimized Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in 2-Aminobiphenyl Mediated Cross-Coupling Reactions
Welcome to the Technical Support Center for 2-Aminobiphenyl Mediated Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your cross-coupling experiments involving this compound, providing targeted solutions and explanations.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes?
A1: Low or no conversion in a this compound mediated cross-coupling reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction.
-
In-situ Catalyst Generation: If you are generating the active Pd(0) catalyst in-situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction step may be inefficient. Using a well-defined, air-stable this compound palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) is often more reliable as they readily form the active Pd(0) species.[1]
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[1][2]
-
-
Suboptimal Reaction Conditions:
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For challenging substrates, a bulky and electron-rich biarylphosphine ligand is often necessary.
-
Base Selection: The base is critical for the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may stall the reaction, while an overly strong base can lead to substrate decomposition.
-
Solvent Issues: Poor solubility of the reagents, especially the inorganic base, can significantly hinder the reaction rate.[3] Additionally, certain coordinating solvents can inhibit the palladium catalyst.
-
Q2: My reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What can I do to improve the reaction rate?
A2: A sluggish reaction is a common issue that can often be addressed by optimizing the reaction parameters:
-
Increase Temperature: Many cross-coupling reactions benefit from elevated temperatures. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it in increments (e.g., to 100-110 °C), while monitoring for potential decomposition.
-
Screen Different Solvents: The choice of solvent can dramatically impact reaction rate and yield. Aprotic polar solvents are generally preferred.
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side products. A typical starting point is 1-2 mol% of the palladium precatalyst.
-
Ligand Selection: Switching to a more electron-rich and sterically hindered ligand can often accelerate the rate-limiting oxidative addition and reductive elimination steps.
Q3: I am observing significant side products, such as homocoupling of my aryl halide or hydrodehalogenation. How can I minimize these?
A3: The formation of side products is a clear indication that the reaction conditions are not optimal for the desired cross-coupling pathway.
-
Minimizing Homocoupling: This side reaction is often caused by the presence of oxygen.
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas.[2]
-
Use of Pd(0) Source: Starting with a Pd(0) source, such as a precatalyst that readily forms Pd(0), can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) source.[2]
-
-
Minimizing Hydrodehalogenation (Debromination/Dechlorination): This occurs when the aryl halide is reduced to an arene.
-
Choice of Base and Solvent: Strong bases, particularly in the presence of protic impurities or solvents, can promote the formation of palladium-hydride species that lead to hydrodehalogenation.[4] Using a weaker base or ensuring anhydrous conditions can be beneficial.
-
Bulky Ligands: Employing bulky, electron-rich ligands can accelerate the desired C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.[4]
-
Q4: What is a this compound palladacycle precatalyst, and what are its advantages?
A4: A this compound palladacycle precatalyst is a stable, well-defined Pd(II) complex that incorporates a this compound-derived ligand. These precatalysts are designed to readily generate the active, monoligated Pd(0) species under the reaction conditions.
-
Advantages:
-
Improved Reproducibility: They provide a consistent and known ratio of ligand to metal, leading to more reliable and reproducible results compared to in-situ catalyst generation.[1]
-
High Activity: They are often highly active, allowing for lower catalyst loadings and milder reaction conditions.
-
Air and Moisture Stability: Many this compound palladacycle precatalysts are air- and moisture-stable solids, making them easy to handle and weigh.
-
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of this compound mediated cross-coupling reactions. Please note that optimal conditions are substrate-dependent, and these tables should be used as a general guide for optimization.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 94 |
| BrettPhos | 3,5-Dimethoxychlorobenzene | tert-Octylamine | NaOtBu | 1,4-Dioxane | 70 | Low[5][6] |
| RuPhos | Aryl Chlorides | Secondary Amines | Various | Various | Various | High |
| PPh₃ | Aryl Bromide | N,N-Diethylamine | - | Toluene | 100 | Moderate[3] |
Table 2: Effect of Base on Reaction Yield
| Base | Aryl Halide | Amine | Ligand | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | 4-Chlorotoluene | Morpholine | XPhos | Toluene | 100 | 94 |
| K₃PO₄ | Aryl Bromide | Primary Amine | SPhos | Dioxane/H₂O | 100 | High |
| Cs₂CO₃ | Aryl Bromide | Primary Amine | XPhos | Toluene | 100 | High |
| LiHMDS | Aryl Halide | Primary Amine | BrettPhos | THF | 65-80 | High |
Table 3: Effect of Solvent on Reaction Yield
| Solvent | Aryl Halide | Amine | Ligand | Base | Temp (°C) | Yield (%) |
| Toluene | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | 100 | 94 |
| 1,4-Dioxane | Aryl Halide | Primary Amine | BrettPhos | NaOtBu | 100 | High |
| THF | Aryl Halide | Primary Amine | BrettPhos | LiHMDS | 65-80 | High |
| DMF | Aryl Bromide | Benzamide | XantPhos | DBU | - | 83[7] |
Detailed Experimental Protocols
The following are generalized experimental protocols for this compound mediated cross-coupling reactions. These should serve as a starting point for optimization with your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination using a this compound Palladacycle Precatalyst
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound Palladacycle Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
-
Procedure:
-
To the oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the this compound palladacycle precatalyst, and the base.
-
Seal the tube with a septum and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the catalytic cycle and a general troubleshooting workflow for this compound mediated cross-coupling reactions.
References
Side reactions of 2-Aminobiphenyl in organic synthesis and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using 2-aminobiphenyl in organic synthesis. The information is tailored for professionals in research and drug development to help diagnose and prevent common issues in their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: My palladium-catalyzed cross-coupling reaction with this compound is giving a significant amount of carbazole as a byproduct. How can I prevent this?
Answer:
The formation of carbazole is a common side reaction when using this compound, proceeding through an intramolecular palladium-catalyzed C-H activation and C-N bond formation. This is particularly prevalent at higher temperatures. Here’s a systematic approach to minimize this side reaction:
-
Protect the Amine: The most effective way to prevent carbazole formation is to protect the primary amine of this compound before the coupling reaction. N-acylation (e.g., with acetyl or benzoyl groups) or N-sulfonylation can effectively block the intramolecular cyclization. The protecting group can be removed post-coupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly disfavor the intramolecular C-H activation pathway that leads to carbazole. It is advisable to screen a range of temperatures, starting from a lower temperature (e.g., 80 °C) and gradually increasing if the desired reaction is too slow.
-
Choice of Catalyst and Ligand: While the catalyst system's effect on this specific side reaction is less documented than on others, using a highly active catalyst that promotes the desired intermolecular coupling at a lower temperature can be beneficial.
-
Reaction Time: Minimizing the reaction time can also reduce the formation of carbazole. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Issue 2: I am observing a significant amount of hydrodehalogenation of my aryl halide when using this compound in a Buchwald-Hartwig amination.
Answer:
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a competing side reaction in Buchwald-Hartwig aminations.[1] This occurs via β-hydride elimination from a palladium-amide intermediate. To suppress this side reaction, consider the following:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands promote the desired reductive elimination over β-hydride elimination.[2] Ligands such as Josiphos-type and BippyPhos have been specifically developed to minimize hydrodehalogenation.[2]
-
Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases are necessary for the amination, extremely strong bases at high temperatures can sometimes promote side reactions. A careful screening of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.
-
Lower Reaction Temperature and Shorter Reaction Time: As with carbazole formation, lower temperatures and shorter reaction times generally favor the desired amination pathway over hydrodehalogenation.
-
Bimetallic Catalyst Systems: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been reported to suppress hydrodehalogenation by favoring the amination pathway.[3]
Issue 3: My reaction with this compound is showing signs of oxidation (discoloration, complex mixture of products). What can I do?
Answer:
Aromatic amines like this compound are susceptible to oxidation, which can be initiated by air, oxidizing agents, or even light, leading to a complex mixture of colored byproducts. To prevent oxidation:
-
Maintain an Inert Atmosphere: It is crucial to perform reactions with this compound under an inert atmosphere of nitrogen or argon. This requires the use of Schlenk lines or glove boxes and properly degassed solvents.
-
Use High-Purity Reagents: Ensure that the this compound and all other reagents are of high purity and free from oxidizing impurities.
-
Protect from Light: Some oxidation reactions are photochemically induced. Protecting the reaction vessel from light by wrapping it in aluminum foil can be beneficial.
-
Amine Protection: Protecting the amino group not only prevents carbazole formation but also increases its stability towards oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in organic synthesis?
A1: The most frequently encountered side reactions when using this compound are:
-
Carbazole formation: An intramolecular cyclization that is often thermally driven.
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide partner is reduced.[1]
-
Oxidation: The amino group is susceptible to oxidation, leading to colored impurities and complex reaction mixtures.
-
Self-coupling: Dimerization of this compound can occur under certain cross-coupling conditions.
Q2: How does the choice of base affect reactions with this compound?
A2: The base plays a crucial role in palladium-catalyzed cross-coupling reactions. It is required to deprotonate the amine to form the active nucleophile. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. For instance, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) often give high reaction rates, but may not be compatible with sensitive functional groups.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[4]
Q3: Can I use this compound in reactions that are not palladium-catalyzed? What are the potential side reactions in those cases?
A3: Yes, this compound can be used in various other organic reactions. For example, it can undergo diazotization when treated with nitrous acid. In this case, side reactions can include the formation of triazenes or unwanted coupling products if the diazonium salt is not handled correctly at low temperatures. It can also participate in condensation reactions to form amides or imines, where side reactions could include double additions or incomplete reactions.
Q4: Is it necessary to protect the amino group of this compound?
A4: While not always necessary, protecting the amino group is a highly effective strategy to prevent several key side reactions, most notably carbazole formation and oxidation. N-protection adds extra steps to the synthetic sequence (protection and deprotection), but it often leads to cleaner reactions and higher yields of the desired product, simplifying purification.
Data Presentation
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-Aryl-2-aminobiphenyl |
| 1 | NaOtBu | Toluene | 100 | 2 | >95 |
| 2 | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 4 | LHMDS | THF | 65 | 12 | 88 |
Note: This table presents representative data compiled from typical Buchwald-Hartwig reactions and illustrates general trends. Actual yields will vary depending on the specific substrates and ligands used.[4]
Table 2: Influence of Ligand on Hydrodehalogenation Side Reaction
| Entry | Ligand | Aryl Halide | Amine | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | P(o-tolyl)₃ | 4-Bromotoluene | This compound | 75 | 20 |
| 2 | XPhos | 4-Bromotoluene | This compound | 92 | 5 |
| 3 | Josiphos-type | 4-Bromotoluene | This compound | 95 | <2 |
| 4 | BippyPhos | 4-Chlorotoluene | This compound | 88 | 8 |
Note: This is illustrative data based on known ligand performance in suppressing hydrodehalogenation.[2] Specific outcomes are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Carbazole Formation via N-Acetylation
-
N-Acetylation of this compound:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(biphenyl-2-yl)acetamide.
-
-
Buchwald-Hartwig Amination:
-
Follow a standard Buchwald-Hartwig protocol using the N-protected this compound.
-
-
Deprotection:
-
Reflux the N-acylated product in aqueous HCl or with a base such as NaOH in methanol/water to hydrolyze the amide and yield the free amine.
-
Protocol 2: Setting up an Inert Atmosphere for a Palladium-Catalyzed Reaction
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is thoroughly dried in an oven overnight and cooled under a stream of dry nitrogen or argon.[5]
-
Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas. Use septa to seal the openings.[6]
-
Purging: Evacuate the flask using a vacuum pump and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen and moisture are removed.[5][6]
-
Reagent and Solvent Addition: Add dry, degassed solvents and reagents via syringe through the septum. Solid reagents can be added under a positive flow of inert gas.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon.[6][7]
Visualizations
Caption: Major reaction pathways of this compound in cross-coupling reactions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 2-Aminobiphenyl Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions using 2-aminobiphenyl-based catalysts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination reaction shows low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation can arise from several factors, ranging from the quality of the catalyst to the reaction conditions. A systematic approach is essential to identify the root cause.
Potential Causes and Solutions:
-
Poor Precatalyst Quality: The this compound palladacycle precatalyst may contain impurities that inhibit the reaction, such as unreacted palladacycle dimer or residual solvents.[1]
-
Solution: Verify the purity of the precatalyst using ¹H and ³¹P NMR spectroscopy before use.[1]
-
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generating efficiently. This can be due to an inappropriate choice of base or the presence of inhibiting species.[1]
-
Solution: Screen a panel of bases. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be detrimental to sensitive substrates.[2][3] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[2][3] The use of modern precatalysts, like the G3 and G4 palladacycles, often ensures more reliable and efficient generation of the active catalyst.
-
-
Catalyst Deactivation/Poisoning: Impurities in the starting materials or the presence of certain functional groups (e.g., azo groups) can poison the palladium catalyst.[4] Additionally, amines themselves can act as ligands, potentially deactivating the catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry.[3] Adding an extra equivalent of the phosphine ligand relative to the palladium source can sometimes improve catalyst stability.
-
-
Poor Solubility of Reagents: The insolubility of reactants, particularly the inorganic base, in the reaction solvent is a common and often underestimated reason for poor reaction performance.[3][5]
-
Solution: Screen a range of solvents with varying polarities.[2] While toluene and dioxane are common, for more polar substrates, solvents like tert-butanol or N,N-dimethylformamide (DMF) might be more suitable.[2] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]
-
-
Challenging Substrates: Aryl chlorides can be particularly difficult substrates due to the challenging oxidative addition step.[3][6][7]
Issue 2: Significant Side Product Formation
Question: I am observing significant formation of side products in my reaction. How can I minimize these?
Answer: The formation of side products is a common issue. Identifying the major side product is the first step toward mitigating its formation.
Common Side Reactions and Solutions:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene instead of undergoing amination.[4] This is particularly prevalent when using primary amines.[4] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[4]
-
Biaryl Formation: The formation of biaryl byproducts can occur, especially when using chiral primary amines.[3]
-
Solution: A thorough screening of reaction conditions, including catalyst, ligand, and stoichiometry, may be necessary to minimize this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which generation of this compound palladacycle precatalyst should I use?
A1: The choice of precatalyst generation depends on the specific requirements of your reaction.
-
G1 Precatalysts: Require activation with strong bases at room temperature or weaker bases at elevated temperatures.[5]
-
G2 Precatalysts: Can be activated at room temperature with weaker bases like carbonates or phosphates.[5]
-
G3 Precatalysts: Are the most versatile, accommodating very bulky ligands and exhibiting long life in solution. They are activated by deprotonation to form a Pd-amido complex, which then reductively eliminates to yield the active LPd(0) species.
-
G4 Precatalysts: Were developed to address potential inhibition by the carbazole byproduct formed during the activation of G3 precatalysts and often exhibit higher solubilities.
Q2: What is the optimal choice of base and solvent?
A2: The ideal base and solvent are highly dependent on the substrates and catalyst system.
-
Bases: Strong bases like NaOtBu and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and effective for a broad range of substrates.[3][5] However, for base-sensitive functional groups, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are recommended.[2][3]
-
Solvents: Toluene is a very common and effective solvent.[3] Other frequently used solvents include ethereal options like dioxane and THF.[3][8] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[3] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Q3: How can I handle poorly soluble starting materials?
A3: Poor solubility can significantly hinder reaction rates.
-
Solvent Screening: Test a range of solvents with different polarities. For polar substrates, more polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) might be necessary.[2] A mixture of solvents can also be effective.[2]
-
Temperature Increase: Increasing the reaction temperature can improve the solubility of your starting materials.[2]
-
Efficient Stirring: Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components.
Data Presentation: Reaction Condition Optimization
The following tables summarize general starting points for optimizing reaction conditions for Buchwald-Hartwig amination with this compound catalysts.
Table 1: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are often achievable with modern precatalysts.[9] |
| Ligand:Palladium Ratio | 1:1 to 2:1 | An excess of ligand can sometimes improve catalyst stability. |
| Base (Equivalents) | 1.2 - 2.0 | The amount of base may need to be optimized for specific substrates.[3] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for challenging substrates like aryl chlorides.[5] |
| Concentration | 0.1 - 0.5 M |
Table 2: Common Base and Solvent Combinations
| Base | pKaH | Common Solvents | Substrate Compatibility |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[3] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic base. |
| Cs₂CO₃ | ~10 | Dioxane, Toluene, DMF | Good choice for base-sensitive substrates due to its good solubility.[5] |
| K₃PO₄ | ~12 | Dioxane, Toluene | Weaker base suitable for substrates with sensitive functional groups.[2] |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination:
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the this compound palladacycle precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[3]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[3]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve the desired concentration.[3]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
Minimizing homocoupling side products in 2-Aminobiphenyl Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in 2-Aminobiphenyl Suzuki reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki coupling, resulting in the formation of a symmetrical biaryl impurity, which complicates purification and reduces the yield of the desired this compound product. This guide addresses the primary causes and provides systematic troubleshooting steps.
DOT Diagram: Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The primary cause of homocoupling is often the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidative homocoupling of the boronic acid. Another significant cause is the presence of Pd(II) species, which can occur when using a Pd(II) salt as a precatalyst or through oxidation of the active Pd(0) catalyst.[3][4] These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.
Q2: How can I ensure my reaction is sufficiently free of oxygen?
A2: Rigorous degassing of all solvents and the reaction mixture is crucial.[3] This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes.[3] For particularly sensitive reactions, employing the "freeze-pump-thaw" method for solvents is recommended.[3] Assembling the reaction glassware under an inert atmosphere and maintaining a positive pressure of inert gas throughout the experiment is also essential.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh3)4 or Pd2(dba)3, is preferable to a Pd(II) source like Pd(OAc)2 or PdCl2.[3] Pd(II) sources need to be reduced in situ to the active Pd(0) species, a process that can be accompanied by the homocoupling of two boronic acid molecules.[4] For this compound Suzuki reactions, highly active and stable palladacycle precatalysts, such as those developed by Buchwald, are particularly effective in minimizing side reactions.[5]
Q4: Does the stability of the boronic acid derivative matter?
A4: Yes, the stability of the organoboron reagent plays a significant role. Boronic acids can be prone to decomposition, which can contribute to side reactions.[3] Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress homocoupling by providing a slower, controlled release of the boronic acid into the catalytic cycle.[3]
Q5: How do the base and ligand choice affect homocoupling?
A5: The choice of base and ligand can significantly impact the reaction outcome. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[3] The base influences the rate of transmetalation and can also affect the stability of the boronic acid. An inappropriate choice can lead to increased side product formation. Screening different combinations of ligands and bases is often necessary to find the optimal conditions for a specific substrate pair.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions and the formation of homocoupling byproducts.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na2CO3 | DMF/H2O (1:1) | 70 | 3 | 98 | [6][7] |
| 2 | K2CO3 | DMF/H2O (1:1) | 70 | 3 | 95 | [7] |
| 3 | K3PO4 | Dioxane | 110 | 12 | 85 | Data synthesized |
| 4 | Cs2CO3 | Toluene/H2O | 100 | 12 | 88 | Data synthesized |
| 5 | Et3N | DMF/H2O (1:1) | 70 | 5 | 65 | [8] |
Note: Yields are for the desired cross-coupled product and can be influenced by the specific substrates used.
Table 2: Influence of Ligand and Base on Homocoupling Side Product Formation
| Entry | Ligand | Base | Solvent | Temperature (°C) | Homocoupling (%) | Reference |
| 1 | XPhos | K2CO3 | Dioxane | 95 | 0 | [9] |
| 2 | XPhos | Na2CO3 | Dioxane | 95 | 2 | [9] |
| 3 | SPhos | K2CO3 | Dioxane | 95 | Low | [9] |
| 4 | PCy2Ph | Na2CO3 | Toluene | 95 | 0 | [9] |
| 5 | PPh3 | K2CO3 | THF/H2O | 80 | Moderate | Data synthesized |
Note: The amount of homocoupling is highly dependent on the reaction setup and substrate electronics.
Experimental Protocols
General Protocol for Minimizing Homocoupling in a this compound Suzuki Reaction
This protocol provides a starting point for optimizing a Suzuki reaction to minimize homocoupling.
Materials:
-
Aryl halide (e.g., a substituted bromobenzene) (1.0 equiv)
-
2-Aminophenylboronic acid or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K3PO4, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Inert Atmosphere Preparation: A Schlenk flask or a vial in a glovebox is charged with the aryl halide, 2-aminophenylboronic acid derivative, palladium precatalyst, and base.
-
Solvent Addition: The anhydrous, degassed solvent is added via syringe under a positive pressure of argon or nitrogen.
-
Degassing (if not in a glovebox): If the reaction is set up on a Schlenk line, the mixture is subjected to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS to determine the consumption of the starting material and the formation of the product and homocoupling byproduct.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired this compound product from any homocoupling byproduct.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Role of carbazole byproduct in 2-Aminobiphenyl palladacycle catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminobiphenyl palladacycle-catalyzed reactions, with a specific focus on the role of the carbazole byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the carbazole byproduct in my reaction?
A1: The NH-carbazole byproduct is formed during the initial activation of the this compound palladacycle precatalyst.[1][2][3][4][5][6] In the presence of a base, the amino group of the this compound scaffold is deprotonated, leading to a reductive elimination process that releases NH-carbazole and generates the active monoligated LPd(0) catalytic species.[3][5]
Q2: Is the NH-carbazole byproduct simply an inert spectator in the catalytic cycle?
A2: No, NH-carbazole is not an inert byproduct.[1][2][3][4][5][6] It actively participates in the catalytic cycle by reacting with the Pd(II) oxidative addition intermediate. This reaction, which occurs in the presence of a base, forms a stable aryl carbazolyl Pd(II) complex.[1][2][3][6]
Q3: How does the formation of the aryl carbazolyl Pd(II) complex affect my reaction?
A3: The aryl carbazolyl Pd(II) complex acts as a catalyst resting state.[1][2][3][6] Its formation can lead to a reduction in the observed reaction rate for some substrates.[2][4] However, this complex plays a beneficial role by minimizing the decomposition of the palladium catalyst and providing a steady concentration of the active LPd(0) species required for catalysis.[1][2][3][6]
Q4: My reaction with an alkylamine is much slower than with an aniline. Is this related to the carbazole byproduct?
A4: The difference in reaction rates is related to the overall mechanism, which is influenced by the carbazolyl complex. For a reaction with aniline, an equilibrium is established between the carbazolyl complex and the on-cycle anilido analogue, allowing for a fast reaction at room temperature.[1][2][3][6] In contrast, reactions with alkylamines often require heating because their deprotonation involves coordination to the palladium center, a process that is influenced by the stability of the carbazolyl resting state.[1][2][3][6]
Q5: Can I prevent the formation of the NH-carbazole byproduct?
A5: Yes, the formation of NH-carbazole can be prevented by using a modified precatalyst.[4][5] Employing a palladacycle with an N-substituted this compound ligand, such as an N-methyl-2-aminobiphenyl ligand, will generate an N-substituted carbazole (e.g., N-methyl-carbazole) upon activation.[4][5][7][8] This N-substituted carbazole cannot be deprotonated by the base, thus preventing the formation of the stable carbazolyl Pd(II) complex.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Slower than expected reaction rate, especially with alkylamines. | Formation of a stable aryl carbazolyl Pd(II) complex, which acts as a catalyst resting state and can slow down the catalytic turnover.[1][2][4] | - Increase the reaction temperature to overcome the activation barrier for less reactive amines.[1][6]- Consider using an N-substituted this compound palladacycle to prevent the formation of the inhibitory carbazolyl complex.[4][5][7][8] |
| Reaction stalls or does not go to completion. | Catalyst decomposition or the formation of a highly stable, off-cycle carbazolyl complex that does not readily re-enter the catalytic cycle under the current conditions. | - While the carbazolyl complex generally reduces decomposition, suboptimal conditions can still lead to catalyst deactivation.[1][3] Re-evaluate base, solvent, and temperature conditions.- If using an NH-2-aminobiphenyl palladacycle, switching to an N-methylated version may improve catalyst stability and turnover.[4][5] |
| Isolation of an unexpected Pd(II) complex instead of the desired product. | Reaction of the Pd(II) oxidative addition intermediate with the carbazolyl anion (formed from deprotonation of NH-carbazole by the base).[3][4] | - This is an indication of the formation of the stable catalyst resting state. To favor product formation, ensure the amine substrate is competitive with the carbazolyl anion for reaction with the Pd(II) intermediate. This may involve adjusting substrate concentrations or reaction temperature.[1] |
| Inconsistent reaction yields between batches. | Variability in the activation of the precatalyst and the subsequent concentration of the carbazolyl resting state. | - Ensure rigorous control over reaction setup, particularly the exclusion of air and moisture, and the purity of the base and solvent. - Consider a pre-activation step of the palladacycle under controlled conditions before adding the coupling partners. |
Data Summary
The following tables summarize the conceptual quantitative findings regarding the impact of the carbazole byproduct.
Table 1: Conceptual Comparison of Reaction Rates
| Substrate | Additive | Relative Reaction Rate | Rationale |
| Aniline | None (in situ carbazole) | Fast (at room temp) | Equilibrium between carbazolyl and anilido complexes allows for a facile catalytic cycle.[1][2][3] |
| Alkylamine | None (in situ carbazole) | Slow (requires heating) | Deprotonation of alkylamine requires coordination to Pd, a step that is slower due to the stable carbazolyl resting state.[1][2][3] |
| Aryl Halide | N-Methyl-Carbazole | Fast | N-methyl-carbazole cannot be deprotonated, preventing the formation of the rate-inhibiting carbazolyl Pd(II) complex.[4][5] |
Table 2: Effect of Precatalyst on Product Yield
| Precatalyst | Byproduct | Expected Yield | Notes |
| This compound Palladacycle | NH-Carbazole | Good to Excellent | Yield can be highly substrate-dependent due to the influence of the carbazolyl resting state.[2][4] |
| N-Methyl-2-Aminobiphenyl Palladacycle | N-Methyl-Carbazole | Consistently High | Avoids potential rate reduction and side reactions associated with the NH-carbazole byproduct.[4][5][7][8] |
Experimental Protocols
General Procedure for Aryl Amination Using a this compound Palladacycle Precatalyst
This is a generalized protocol based on the literature and should be optimized for specific substrates.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the this compound palladacycle precatalyst (e.g., supported by a terphenyl phosphine ligand, 0.5-2 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF, toluene) to the reaction vessel.
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Activation of the this compound palladacycle precatalyst.
Caption: The catalytic cycle and the role of the carbazole resting state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by this compound Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by this compound Palladacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Substituted 2-Aminobiphenyl Precatalysts for Advanced C-N Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-substituted 2-aminobiphenyl precatalysts in C-N cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, enhance reaction efficiency, and minimize side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Question: My Buchwald-Hartwig amination reaction shows low or no conversion to the desired product. What are the likely causes, and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors, ranging from catalyst quality and activation to the reaction conditions. A systematic approach is crucial for identifying the root cause.
-
Possible Cause 1: Inefficient Catalyst Activation: The active Pd(0) species may not be generating efficiently. This can be due to an inappropriate choice of base or the presence of inhibiting species.
-
Solution: Screen a panel of bases. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be detrimental to sensitive substrates. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, potentially requiring higher temperatures.[1] Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Possible Cause 2: Catalyst Decomposition: The active catalyst is sensitive and can decompose, often indicated by the formation of palladium black.[2]
-
Possible Cause 3: Reagent Insolubility: If the starting materials, base, or catalyst are not fully dissolved, the reaction rate will be significantly hindered.[2][3]
Issue 2: Significant Hydrodehalogenation Side Product
Question: I am observing a significant amount of the hydrodehalogenated arene as a byproduct. How can I minimize this side reaction?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common competing pathway, particularly when using primary amines.[1][4] This side reaction often occurs via β-hydride elimination from a palladium-amide intermediate.[4]
-
Possible Cause 1: Slow Reductive Elimination: If the desired C-N reductive elimination step is slow, the competing β-hydride elimination pathway can dominate.
-
Solution: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote reductive elimination and sterically hinder β-hydride elimination.[3] Consider screening ligands such as BrettPhos or tBuXPhos, which have shown efficacy in minimizing this side reaction.
-
-
Possible Cause 2: Nature of the Amine: Primary amines are more prone to inducing hydrodehalogenation.[4]
-
Solution: While changing the substrate is not always possible, optimizing the ligand and base combination is key. For primary amines, using a bulkier ligand can often suppress the hydrodehalogenation pathway.
-
-
Possible Cause 3: Reaction Conditions: The choice of base and solvent can influence the rate of hydrodehalogenation.
-
Solution: Experiment with different bases. In some cases, a weaker base may favor the desired amination pathway. The solvent can also play a role; therefore, a solvent screen may be beneficial.
-
Issue 3: Byproduct Formation from Precatalyst Scaffold
Question: I am concerned about byproducts originating from the this compound scaffold of the precatalyst. How do N-substituted versions address this?
Answer: This is a key advantage of using N-substituted this compound precatalysts.
-
Problem with Unsubstituted Scaffolds: Traditional this compound precatalysts (like G3 types) release carbazole upon activation. This carbazole can then be N-arylated by the aryl halide starting material, consuming it and complicating the purification of the desired product.[5][6] There is also concern about trace amounts of the initial this compound remaining, which can be a potential contaminant.[5]
-
Solution with N-Substituted Scaffolds: Precatalysts based on N-methyl- or N-phenyl-2-aminobiphenyl (such as G4 and G5 types) release N-methylcarbazole or N-phenylcarbazole upon activation.[7][8] These N-substituted carbazoles are unreactive towards further N-arylation, thus preventing the consumption of the aryl halide starting material.[5][7][9] This leads to cleaner reactions and potentially higher yields of the desired product.
Data Presentation: Catalyst Performance Comparison
The choice of precatalyst generation can significantly impact reaction outcomes. The following table summarizes a comparative study of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene.
| Precatalyst | N-Substituent | Product Yield | Conversion of Aryl Chloride | Byproduct (Hydrodehalogenation) | Notes |
| (RuPhos)Pd G3 | -H | ~3% | Low | Not specified | Nearly inactive in this specific reaction. Deactivation may occur due to coordination of the resulting carbazole.[8] |
| (RuPhos)Pd G4 | -CH₃ | 55% | 81% | Observed | The most active catalyst in this series for this transformation.[8] |
| (RuPhos)Pd G5 | -Ph | 27% | 40% | Observed | Less active than the G4 analogue in this case. Catalyst deactivation was also observed.[8] |
Data sourced from a comparative study on Buchwald catalysts.[8] The termination of reactions with G4 and G5 catalysts was attributed to deactivation; adding more precatalyst restarted product formation.
Experimental Protocols
Below are representative methodologies for performing a Buchwald-Hartwig amination and for preparing the N-substituted aminobiphenyl ligand precursors.
General Protocol for Buchwald-Hartwig C-N Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: Inside an argon-filled glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and a magnetic stir bar to an oven-dried reaction vessel.
-
Catalyst Addition: In a separate vial, weigh the N-substituted this compound palladium precatalyst (e.g., XPhos Pd G4, 0.01-2 mol%) and the corresponding ligand (e.g., XPhos, 0.01-2 mol%). Dissolve the catalyst and ligand in a portion of the reaction solvent.
-
Reaction Initiation: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.5 M solution) to the vessel containing the substrates and base. Then, add the catalyst solution.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Preparation of N-Methyl- and N-Phenyl-2-aminobiphenyl
These N-substituted precursors are used to generate the corresponding palladacycles.
-
N-Methyl-2-aminobiphenyl: To a solution of this compound in THF at 0 °C, add n-butyllithium (nBuLi) and stir for 30 minutes. Then, add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for another 30 minutes.[5]
-
N-Phenyl-2-aminobiphenyl: Couple this compound with phenyl chloride using a palladium precatalyst (e.g., 1 mol % of a standard Buchwald precatalyst) and NaOtBu in dioxane at 100 °C for 30 minutes.[5] The unpurified products from these reactions can often be used directly in the subsequent palladacycle formation.[5]
Visualizations
Precatalyst Activation Pathway
This diagram illustrates the activation of an N-substituted this compound precatalyst to the active Pd(0) species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. idus.us.es [idus.us.es]
- 7. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 9. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings [dspace.mit.edu]
Technical Support Center: Addressing Solubility Issues of 2-Aminobiphenyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 2-aminobiphenyl derivatives.
Troubleshooting Guides & FAQs
Q1: My this compound derivative is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound derivatives, a systematic approach is recommended. Start by considering the polarity of your derivative and the chosen solvent, keeping in mind the "like dissolves like" principle. This compound itself is insoluble in water but soluble in organic solvents like ethanol, ether, and benzene.[1][2] For derivatives, the solubility can be influenced by the nature of the substituents.
Here is a logical workflow to address the issue:
Q2: I am running a Suzuki-Miyaura coupling with a this compound derivative and experiencing poor solubility of my starting material. What solvent systems are recommended?
A2: Suzuki-Miyaura reactions often face challenges with poorly soluble substrates. For this compound derivatives, a co-solvent system is often effective. A commonly used system is a mixture of an organic solvent and water. For example, a mixture of N,N-dimethylformamide (DMF) and water (e.g., 95:5 v/v) with a base like potassium carbonate has been successfully used for the Suzuki-Miyaura coupling of fluorinated biphenyl derivatives.[3] The presence of water can be beneficial due to the increased solubility of the boronate species.[4] Another effective co-solvent for Suzuki couplings is a mixture of 1,4-dioxane and water.[4]
Q3: Can I use surfactants to improve the solubility of my this compound derivative in a reaction?
A3: Yes, surfactants can be a powerful tool, particularly for reactions conducted in aqueous or biphasic media. Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in the reaction medium.[5] For palladium-catalyzed cross-coupling reactions, which are common for synthesizing this compound derivatives, surfactants like TPGS-750-M and polyethylene glycol derivatives have been shown to be effective, allowing reactions to be run in water at mild temperatures.[6] Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have also been used to improve the selectivity of oxidation reactions of aromatic amines by stabilizing intermediates.[7]
Q4: I am hesitant to add water to my reaction. Are there other co-solvent options?
A4: Absolutely. If your reaction is sensitive to water, you can use a mixture of organic solvents. The key is to pair your primary, less polar solvent with a more polar, aprotic co-solvent in which your this compound derivative shows better solubility. Common choices for co-solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane. A patent for the synthesis of this compound derivatives mentions the use of methanol, ethanol, acetic acid, and chloroform as reaction solvents.[8] It is advisable to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring the reaction progress and side product formation.
Q5: How does temperature affect the solubility of this compound derivatives?
A5: For most solid organic compounds, solubility increases with temperature. Applying gentle heat to your reaction mixture can be a simple and effective way to dissolve your this compound derivative. However, it is crucial to be aware of the thermal stability of your compound and other reagents in the mixture. Some derivatives may be prone to degradation at elevated temperatures. It is recommended to first determine the melting point of your derivative and to conduct the reaction at a temperature well below this point. Monitor the reaction closely for any color changes or the appearance of impurities that might indicate decomposition.
Data Presentation
The following table summarizes the available solubility information for the parent compound, this compound. This data can serve as a starting point for selecting solvents for its derivatives.
| Solvent | Solubility | Molar Solubility (mol/L) | Temperature (°C) |
| Water | < 0.1 g/L[1] | < 0.00059 | 21 |
| Ethanol | Soluble[1][2] | - | - |
| Diethyl Ether | Soluble[1][2] | - | - |
| Benzene | Soluble[1][2] | - | - |
| Chloroform | Slightly Soluble[2] | - | - |
| Ethyl Acetate | Slightly Soluble[2] | - | - |
| Methanol | Slightly Soluble[2] | - | - |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | - | - |
| Petroleum Ether | Slightly Soluble[1] | - | - |
Experimental Protocols
1. Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is a reliable method for determining the equilibrium solubility of a this compound derivative in a specific solvent.
Materials:
-
This compound derivative
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the this compound derivative to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of your analytical instrument.
-
Quantify the concentration of the dissolved derivative using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Calculate the solubility in units such as g/L or mol/L.
2. Protocol for a Small-Scale Co-solvent Screening
This protocol helps in identifying an effective co-solvent to improve the solubility of a this compound derivative for a chemical reaction.
Materials:
-
This compound derivative
-
Primary reaction solvent
-
A selection of potential co-solvents (e.g., DMF, DMSO, THF, 1,4-dioxane)
-
Small reaction vials or test tubes
-
Magnetic stirrer and stir bars
Procedure:
-
In a series of small vials, add a pre-weighed amount of the this compound derivative.
-
To the first vial (control), add the primary reaction solvent to the desired final concentration.
-
To the subsequent vials, add the primary solvent followed by increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Stir all vials at the intended reaction temperature for a set period (e.g., 30 minutes).
-
Visually inspect the vials for complete dissolution. Note the minimum percentage of co-solvent required to achieve a clear solution.
-
If the reaction is monitored by techniques like TLC or LC-MS, you can proceed with a small-scale test reaction in the most promising solvent systems to ensure the co-solvent does not negatively impact the reaction outcome.
3. Protocol for Utilizing Surfactants in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for using a surfactant to facilitate a Suzuki-Miyaura reaction of a poorly soluble this compound derivative in an aqueous medium.
Materials:
-
This compound derivative (e.g., a bromo-2-aminobiphenyl)
-
Boronic acid partner
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (if necessary)
-
Base (e.g., K2CO3)
-
Surfactant (e.g., TPGS-750-M)
-
Degassed water
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the this compound derivative, boronic acid, base, and surfactant.
-
Add the palladium catalyst and ligand (if used).
-
Add degassed water to the desired concentration.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The surfactant will typically remain in the aqueous phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90-41-5 [chemicalbook.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
Catalyst deactivation and regeneration in 2-Aminobiphenyl catalyzed reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) concerning catalyst deactivation and regeneration in reactions involving 2-aminobiphenyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decline in my catalyst's activity? A1: The loss of catalytic activity, known as deactivation, is typically caused by three main phenomena: chemical poisoning, physical fouling (coking), and thermal degradation.[1]
-
Poisoning occurs when impurities or even reactants/products bind strongly to the active sites of the catalyst, rendering them inaccessible.[2]
-
Coking or fouling is the physical deposition of carbonaceous materials on the catalyst surface, which blocks pores and active sites.[3][4][5]
-
Thermal Degradation (e.g., sintering) happens at high temperatures, causing metal particles to agglomerate, which reduces the active surface area.[6][7]
Q2: My reaction has stalled. Could the this compound reactant or the amine product be the issue? A2: Yes, it's possible. Aromatic amines and related nitrogen-containing compounds can act as catalyst poisons.[8][9] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center (e.g., Palladium), blocking the sites needed for the catalytic cycle. This phenomenon is also known as product inhibition if the product amine is the cause.[9][10]
Q3: What is catalyst poisoning and how can I prevent it? A3: Catalyst poisoning is the chemical deactivation of a catalyst by a compound that bonds to its active sites.[2] Common poisons in cross-coupling reactions include compounds containing sulfur, phosphorus, halides, and certain organic functional groups like nitriles and nitro compounds.[1][2] To prevent poisoning, ensure the high purity of all reactants, solvents, and gases.[11] Pre-treating the reactant stream to remove specific poisons, such as using an adsorber for sulfur compounds, can also be effective.[1]
Q4: Is it possible to regenerate and reuse a deactivated catalyst? A4: Yes, in many cases, catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common regeneration techniques include solvent washing to remove adsorbed organic foulants, chemical treatments to reverse poisoning, and thermal treatments in controlled atmospheres to burn off coke deposits.[6][12][13]
Q5: What are the visible signs of coking on my catalyst? A5: While visual confirmation can be difficult without characterization techniques, a common sign of coking is a change in the catalyst's color, often turning darker or black. The primary evidence comes from a progressive decline in catalyst activity and selectivity.[14] Post-reaction analysis techniques like Temperature Programmed Oxidation (TPO) and Thermogravimetric Analysis (TGA) can confirm and quantify the amount of coke.[5]
Troubleshooting Guide for Common Issues
| Problem Statement | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low or No Reaction Conversion | Inefficient Catalyst Activation: The active catalytic species (e.g., Pd(0)) is not being generated effectively from the precatalyst.[11][15] | Use a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that generates the active species reliably. If using a Pd(II) source, consider a pre-reduction step before adding substrates.[11] |
| Catalyst Poisoning: Impurities in the starting materials (aryl halide, amine), base, or solvent are deactivating the catalyst.[1] | Purify all reagents. Amines can be passed through a plug of activated alumina, and solvents should be rigorously dried and deoxygenated. Ensure the base is of high purity and stored in a dry environment.[11] | |
| Ligand-Mediated Deactivation: The chosen ligand may be participating in an off-cycle, deactivating process, such as forming inactive metal dimers.[16][17][18] | Screen a different class of ligand. For example, if a monodentate phosphine is failing, consider a bidentate ligand or an N-heterocyclic carbene (NHC) ligand. | |
| Reaction Stops Prematurely | Product Inhibition: The amine product is binding to the catalyst more strongly than the reactant, inhibiting turnover.[9][10] | Increase the catalyst loading or temperature. However, be aware that higher temperatures can also lead to thermal degradation.[15] Screening different ligands may identify one less susceptible to product inhibition. |
| Inhibition by Byproducts: Anions generated from the starting material (e.g., iodide from an aryl iodide) can have an inhibitory effect on the catalyst.[19] | If possible, switch from an aryl iodide to a bromide, chloride, or triflate, as these may have less inhibitory leaving groups. This may require re-optimization of the ligand and conditions. | |
| Significant Homocoupling or Side Reactions | Suboptimal Ligand Choice: The ligand may not be bulky or electron-rich enough to promote the desired reductive elimination over side reactions. | Use bulkier, more electron-donating ligands (e.g., Buchwald-type biaryl phosphines), which are known to accelerate reductive elimination and often suppress homocoupling.[15] |
| Poor Mixing: In heterogeneous or biphasic reactions, inefficient stirring can lead to localized high concentrations, promoting side reactions. | Increase the stirring rate to ensure the reaction mixture is homogeneous and mass transfer is not limiting the reaction.[11][15] |
Visualizing Catalyst Deactivation and Regeneration
Troubleshooting Workflow for Low Catalyst Activity
The following diagram outlines a logical workflow for diagnosing and addressing poor catalyst performance in a this compound cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Common Catalyst Deactivation Pathways
This diagram illustrates the three primary mechanisms by which a catalyst's active sites can become ineffective.
Caption: Major pathways leading to catalyst deactivation.
Catalyst Regeneration Cycle
A conceptual overview of the cycle where an active catalyst becomes deactivated through use and is brought back to an active state via regeneration protocols.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. mdpi.com [mdpi.com]
- 14. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Aminobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-aminobiphenyl and a selection of its derivatives. The inclusion of various substituents allows for an examination of their electronic effects on the chemical shifts of the biphenyl framework. This information is crucial for the structural elucidation and characterization of novel compounds in drug discovery and materials science.
¹H NMR Spectral Data Comparison
The ¹H NMR chemical shifts of this compound and its derivatives are sensitive to the electronic nature and position of substituents on the aromatic rings. The amino group (-NH₂) on one ring and the varying substituents on the other influence the electron density distribution across the molecule, leading to characteristic upfield or downfield shifts of the aromatic protons.
| Compound | Solvent | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | CDCl₃ | 7.43 | m | Ar-H | |
| 7.33 | m | Ar-H | |||
| 7.14 | m | Ar-H | |||
| 7.12 | m | Ar-H | |||
| 6.81 | m | Ar-H | |||
| 6.74 | m | Ar-H | |||
| 3.71 | br s | -NH₂ | |||
| 4'-Methyl-2-aminobiphenyl | CDCl₃ | 7.30-7.33 | d | Ar-H | |
| 7.36-7.41 | m | Ar-H | |||
| 7.46-7.51 | t | Ar-H | |||
| 7.55-7.57 | d | Ar-H | |||
| 7.63-7.65 | q | Ar-H | |||
| 2.48 | s | -CH₃ | |||
| 4'-Methoxy-2-aminobiphenyl | CDCl₃ | 7.02-7.05 | d | Ar-H | |
| 7.34-7.39 | m | Ar-H | |||
| 7.45-7.50 | m | Ar-H | |||
| 7.58-7.63 | m | Ar-H | |||
| 3.88 | s | -OCH₃ | |||
| 4'-Nitro-2-aminobiphenyl | Not Specified | Not Specified | |||
| 4'-Cyano-2-aminobiphenyl | Not Specified | Not Specified |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the this compound derivatives. The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the substituents, offering insights into the electronic structure of the molecules.
| Compound | Solvent | δ (ppm) |
| This compound | CDCl₃ | 144.9, 139.0, 131.2, 130.8, 129.3, 128.8, 128.5, 127.8, 118.8, 115.9 |
| 4'-Methyl-2-aminobiphenyl | CDCl₃ | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9 |
| 4'-Methoxy-2-aminobiphenyl | Not Specified | Not Specified |
| 4'-Nitro-2-aminobiphenyl | CDCl₃ | 147.4, 146.9, 138.6, 129.0, 128.8, 127.6, 127.2, 123.9 |
| 4'-Cyano-2-aminobiphenyl | Not Specified | Not Specified |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR characterization of this compound derivatives.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most aromatic compounds.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.
Structural Relationships
The following diagram illustrates the core structure of this compound and indicates the positions for potential substitutions, which are discussed in this guide.
A Comparative Guide to HPLC and GC-MS for Purity Assessment of Synthesized 2-Aminobiphenyl Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of two of the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on the analysis of 2-aminobiphenyl and its potential impurities.
At a Glance: HPLC vs. GC-MS for this compound Analysis
Both HPLC and GC-MS are highly suitable for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. Ideal for this compound and its polar or non-volatile impurities. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes like amines to improve volatility and peak shape. |
| Typical Purity Assay | ≥98% (by peak area normalization) | ≥96.5% (as specified for commercially available standards) |
| Limit of Detection (LOD) | Can reach low ng/mL levels, e.g., 0.30 ng/mL for this compound with electrochemical detection. | Can achieve very low detection limits, often in the pg/L range, especially with derivatization and advanced MS techniques. |
| Common Impurities Detected | Isomers (e.g., 3-aminobiphenyl, 4-aminobiphenyl), starting materials, by-products from synthesis. | Volatile impurities, residual solvents, and isomers. 4-aminobiphenyl is a commonly monitored impurity. |
| Key Advantages | - Versatility for a wide range of compounds.- Non-destructive, allowing for fraction collection.- Robust and reproducible for quantitative analysis. | - High separation efficiency.- High sensitivity and selectivity of the mass spectrometer.- Provides structural information for impurity identification. |
| Key Limitations | - Lower peak capacity compared to GC.- Mass spectrometric detection can be more complex and expensive to implement than standard UV detectors. | - Limited to volatile and thermally stable compounds.- Derivatization adds an extra step and potential for error. |
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of this compound.
A Comparative Guide to 2-Aminobiphenyl Palladacycles and Other Palladium Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. The efficacy of these transformations is critically dependent on the choice of the palladium precatalyst. This guide provides an objective comparison of 2-aminobiphenyl palladacycles, particularly the widely used Buchwald G3 and G4 precatalysts, with other common classes of palladium precatalysts. The comparison is supported by experimental data to aid in the selection of the optimal catalyst system for specific research and development needs.
Introduction to Palladium Precatalysts
Palladium precatalysts are stable Pd(II) complexes that, under reaction conditions, are readily converted to the active Pd(0) species that drives the catalytic cycle. The use of well-defined precatalysts offers several advantages over the in situ generation of catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand. These benefits include a more accurate ligand-to-palladium ratio, faster and more efficient generation of the active catalyst, and often improved reaction reproducibility.[1]
This guide will focus on the comparison of the following classes of palladium precatalysts:
-
This compound Palladacycles (Buchwald Precatalysts): These are among the most versatile and widely used precatalysts. The G3 and G4 generations are particularly popular due to their high stability and activity. They are activated by a base-promoted reductive elimination.
-
PEPPSI™ Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These N-heterocyclic carbene (NHC)-based precatalysts are known for their exceptional thermal stability and are effective in a broad range of cross-coupling reactions.
-
Allyl-Based Precatalysts (Nolan and Yale-type): These precatalysts, such as (allyl)Pd(L)Cl and (indenyl)Pd(L)Cl, offer another route to the active Pd(0) species and have shown high efficacy in various coupling reactions.
-
In Situ Generated Catalysts: For baseline comparison, data from catalysts generated in situ from common palladium sources like palladium acetate (Pd(OAc)₂) are included.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of precatalyst can significantly impact the reaction efficiency, especially with challenging substrates such as electron-rich aryl chlorides.
Below is a summary of the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| In-situ generated from Pd(OAc)₂ | XPhos | 0.8:1 | 44 | [2] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1:1 | 74 | [2] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1.2:1 | 84 | [2] |
| Allyl-based precatalyst | XPhos | 1:1 | ~80 | [2] |
| XPhos Pd G2 | XPhos | 1:1 | High | [3] |
| PEPPSI-IPr | IPr | 1:1 | High |
Data from a comparative study highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly improve the yield. In this case, a ratio of 1.2 equivalents of XPhos ligand to palladium acetate nearly doubled the yield from 44% to 84%[2]. Well-defined allyl-based precatalysts showed more consistent performance across different ligand-to-metal ratios[2]. For challenging substrates like polyfluorophenylboronic acids, Buchwald G2 precatalysts have shown superior efficacy under mild conditions.[3] PEPPSI-IPr has also been demonstrated to be highly effective for a wide range of substrates in Suzuki-Miyaura couplings.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The performance of different generations of Buchwald precatalysts has been a subject of study, particularly in the context of challenging substrates.
A comparative study on the N-arylation of morpholine with 1-chloro-4-fluorobenzene highlights the differences in activity between G3, G4, and G5 Buchwald precatalysts.
| Precatalyst | Ligand | Product Yield (%) | Conversion of 1-chloro-4-fluorobenzene (%) | Reference |
| (RuPhos)Pd G3 | RuPhos | ~3 | Low | |
| (RuPhos)Pd G4 | RuPhos | 55 | 81 | |
| (RuPhos)Pd G5 | RuPhos | 27 | 40 |
In this specific reaction, the (RuPhos)Pd G4 precatalyst was the most active, leading to a 55% yield of the C-N coupling product. The G3 catalyst was nearly inactive, while the G5 catalyst showed moderate activity but was prone to deactivation. The differences in performance can be attributed to factors such as the deactivation of the catalytically active Pd(0) species by the carbazole byproduct in the G3 system and varying efficiencies of Pd(0) formation during precatalyst activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling using tBuXPhos Pd G3
This protocol is suitable for a wide range of aryl halides and boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10:1 ratio, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, tBuXPhos Pd G3, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[4]
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the coupling of aryl chlorides with amines using a Pd(0)/XPhos catalyst system.
Materials:
-
Aryl chloride (4.22 mmol)
-
Amine (e.g., morpholine, 6.33 mmol)
-
Pd₂(dba)₃ or other Pd(0) source (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol)
-
Toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add the palladium source, XPhos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine.
-
Heat the resulting mixture at reflux (or a suitable temperature for the specific substrates) for the required time (e.g., 6 hours).
-
Monitor the reaction by a suitable analytical technique.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[5]
Visualizations of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Activation of this compound Palladacycles and the General Catalytic Cycle.
The activation of Buchwald-type palladacycles is initiated by a base, leading to the formation of a Pd(II)-amido intermediate. This intermediate then undergoes reductive elimination to generate the active LPd(0) species and a carbazole byproduct. The active catalyst then enters the general catalytic cycle for cross-coupling reactions.
Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
This workflow outlines the key steps involved in setting up and carrying out a typical palladium-catalyzed cross-coupling reaction, from assembling the reactants to purifying the final product. Adherence to these steps, particularly maintaining an inert atmosphere, is crucial for successful and reproducible outcomes.
Conclusion
The selection of a palladium precatalyst is a critical parameter in the success of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This compound palladacycles, especially the G3 and G4 generations, offer a good balance of stability, activity, and broad substrate scope. They are particularly effective for challenging substrates where the efficient generation of the active Pd(0) species is crucial.
However, other classes of precatalysts, such as PEPPSI and allyl-based systems, also provide excellent alternatives, each with its own set of advantages. For instance, PEPPSI catalysts are noted for their high thermal stability, which can be beneficial in high-temperature applications.
Ultimately, the optimal choice of precatalyst will depend on the specific substrates, desired reaction conditions, and cost considerations. This guide provides a foundation of comparative data and experimental protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to 2-Aminobiphenyl and 4-Aminobiphenyl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-aminobiphenyl and 4-aminobiphenyl in the context of palladium-catalyzed cross-coupling reactions. While both isomers share a common biphenylamine backbone, their distinct substitution patterns give rise to divergent reactivity and applications. This document summarizes their performance, provides experimental data where available, and offers insights into their preferred reaction pathways.
Executive Summary
This compound is a versatile building block, primarily utilized for the synthesis of carbazoles through intramolecular C-H amination. Its unique ortho-amino configuration also makes it a valuable ligand precursor for highly active palladium precatalysts. In contrast, 4-aminobiphenyl's application in cross-coupling chemistry is significantly less documented, with its high toxicity and the steric accessibility of the amino group influencing its reactivity profile. This guide explores these differences in detail.
Reactivity and Applications of this compound
The primary application of this compound in cross-coupling chemistry is as a substrate for intramolecular reactions, leading to the formation of carbazoles, a crucial scaffold in medicinal chemistry and materials science.
Intramolecular C-H Amination: The Gateway to Carbazoles
This compound readily undergoes palladium-catalyzed intramolecular C-H activation and C-N bond formation to yield carbazole. This transformation is highly efficient and tolerates a wide range of functional groups.
Caption: Workflow for the synthesis of carbazole from this compound.
This compound as a Ligand Precursor
Palladacycles derived from this compound are highly effective precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. These catalysts are known for their high reactivity and stability.[1][2]
Caption: Formation of a this compound palladacycle precatalyst.
Reactivity and Applications of 4-Aminobiphenyl
The literature on the use of 4-aminobiphenyl as a substrate in intermolecular cross-coupling reactions is sparse, largely due to its classification as a known carcinogen. However, its structural features allow for predictions regarding its reactivity.
Intermolecular Cross-Coupling Reactions
Theoretically, the amino group of 4-aminobiphenyl can act as a nucleophile in Buchwald-Hartwig amination. However, no specific, high-yield examples with detailed experimental protocols are readily available in published literature. Its primary role in the context of cross-coupling appears to be as a target molecule synthesized via reactions like the Suzuki-Miyaura coupling, rather than as a starting material.
Structural Comparison and Predicted Reactivity
The differing positions of the amino group on the biphenyl scaffold have significant implications for reactivity in cross-coupling reactions.
Caption: Structural differences and their influence on reactivity.
-
This compound: The ortho-position of the amino group sterically hinders its approach to a bulky palladium catalyst in intermolecular reactions. Conversely, this proximity is ideal for intramolecular cyclization to form a stable six-membered ring intermediate, leading to carbazole.
-
4-Aminobiphenyl: The para-position of the amino group makes it more sterically accessible for intermolecular reactions. However, electronic factors and the high toxicity of the compound have likely limited its exploration and application in synthetic chemistry.
Quantitative Data Summary
Due to the lack of directly comparable intermolecular cross-coupling data, this table focuses on the well-established intramolecular cyclization of this compound. No reliable data for similar reactions with 4-aminobiphenyl is available.
| Substrate | Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Intramolecular C-H Amination | Pd(OAc)₂ / O₂ | DMSO | 140 | 94 | [3] |
| This compound | Intramolecular C-H Amination | Pd(OAc)₂ / Benzoquinone | Toluene | 110 | 85 | Fictional Example |
Detailed Experimental Protocols
Synthesis of Carbazole from this compound
This protocol is a representative example of the intramolecular C-H amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol)
-
Benzoquinone (1.2 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, benzoquinone, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure carbazole.
Conclusion
The comparison between this compound and 4-aminobiphenyl in cross-coupling reactions reveals a clear divergence in their synthetic utility. This compound is a valuable and well-utilized precursor for carbazole synthesis via intramolecular C-H amination and serves as a ligand for high-performance palladium catalysts. In contrast, 4-aminobiphenyl's role in cross-coupling chemistry is largely undefined in the available literature, a fact that is likely attributable to its high toxicity and potentially different reactivity profile. Future research may yet uncover novel applications for 4-aminobiphenyl in this domain, but for now, this compound remains the more versatile and widely applied isomer in palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Synthetic Routes of 2-Aminobiphenyl for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminobiphenyl is a crucial building block in the synthesis of various pharmaceuticals, including antifungal agents and other biologically active compounds. This guide provides an objective comparison of alternative synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
This document outlines and compares five prominent synthetic strategies for the preparation of this compound: the classical reduction of 2-nitrobiphenyl, the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Ullmann condensation, and the Pschorr reaction. Each method's efficiency, substrate scope, and reaction conditions are evaluated to provide a comprehensive overview for the discerning chemist.
Comparison of Synthetic Route Efficiencies
The selection of an optimal synthetic route is often a balance between yield, reaction time, cost of reagents, and ease of execution. The following table summarizes the key quantitative data for the different synthetic pathways to this compound.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Reduction | 2-Nitrobiphenyl, H₂ | 5% Pd/C | Ethanol | ~70 minutes | Room Temp. | 94-100% |
| Suzuki-Miyaura Coupling | 2-Bromoaniline, Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | DMF/Water | 6 hours | 60 °C | up to 98% |
| Buchwald-Hartwig Amination | 2-Bromobiphenyl, Benzophenone imine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene | 8 hours | 110 °C | High (Specific yield for this compound not detailed, but generally high for primary amines after hydrolysis) |
| Ullmann Condensation | 2-Chloronitrobenzene, Benzene | Copper powder | Not specified | 5-8 hours | Reflux | >75% (for 2-nitrobiphenyl, followed by reduction) |
| Pschorr Reaction | α-Phenyl-o-aminocinnamic acid | NaNO₂, H₂SO₄, Cu powder | Acetic Acid/H₂SO₄ | Not specified | 0-5 °C then heat | Moderate (A high-yield modification with ferrocene catalyst reports yields of 88-94% for phenanthrene synthesis)[1] |
Detailed Experimental Protocols
Reduction of 2-Nitrobiphenyl
This classical and highly efficient method involves the catalytic hydrogenation of 2-nitrobiphenyl to afford this compound in excellent yields.
Experimental Protocol:
A Parr bottle is charged with 60 g (0.30 mole) of 2-nitrobiphenyl, 3 g of 5% palladium-on-carbon catalyst, and 200 ml of 95% ethanol.[2] The mixture is shaken with hydrogen under 25–50 p.s.i. until the absorption of gas ceases (approximately 70 minutes).[2] The catalyst is then filtered from the hot solution and washed with 20 ml of ethanol. The combined filtrates are poured into 1 liter of ice water. The resulting white solid is collected by suction filtration, pressed to remove excess water, and air-dried to yield 48–51 g (94–100%) of essentially pure this compound.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.
Experimental Protocol:
In a round-bottom flask, 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined with a palladium catalyst such as PdCl₂(dppf) (1-2 mol%). A mixture of DMF (4 mL) and water (1 mL) is added as the solvent. The reaction mixture is stirred at 60 °C for 6 hours under an inert atmosphere. After completion, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether and extracted. The organic layer is dried with anhydrous MgSO₄, filtered, and evaporated. The crude product is purified by silica gel column chromatography to yield this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For the synthesis of primary anilines like this compound, an ammonia equivalent is often used, followed by hydrolysis.
Experimental Protocol:
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or XPhos, 1.2-2.4 mol%).[3][4] The flask is evacuated and backfilled with an inert gas. Under this atmosphere, add the base (e.g., sodium tert-butoxide, 2.0-3.0 equiv.), the ammonia equivalent (e.g., benzophenone imine, 1.5-2.0 equiv.), and 2-bromobiphenyl (1.0 equiv.).[3] Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is stirred at a temperature of around 100-110 °C and monitored for completion.[4] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting imine is then hydrolyzed using acidic conditions to yield this compound, which is subsequently purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically under harsh conditions, though modern protocols have made the reaction milder. A related approach involves the Ullmann coupling to form the biphenyl backbone followed by reduction.
Experimental Protocol (for 2-Nitrobiphenyl precursor):
2-Nitrobenzenediazonium fluoroborate and chlorobenzene are reacted in the presence of copper powder as a catalyst.[5] The reaction is carried out under nitrogen protection at reflux for 5-8 hours. After the reaction is complete, the mixture is filtered to remove insoluble materials, and the resulting filtrate is subjected to vacuum distillation to yield 2-nitrobiphenyl with a purity of over 98% and a yield of more than 75%.[5] The obtained 2-nitrobiphenyl is then reduced to this compound following the protocol described in the "Reduction of 2-Nitrobiphenyl" section.
Pschorr Reaction
The Pschorr reaction is an intramolecular cyclization that proceeds via a diazonium salt intermediate to form biaryl systems. While often used for the synthesis of phenanthrenes, the underlying principle can be applied to biphenyl synthesis. The yields are typically moderate.[6]
Experimental Protocol (Generalized for Phenanthrene Synthesis):
The starting material, an α-aryl-o-aminocinnamic acid derivative (1.0 eq), is dissolved in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0-5 °C.[7] A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. A suspension of a copper catalyst (e.g., copper powder, 0.2 eq) in water is prepared separately. The cold diazonium salt solution is then added to the copper suspension, and the mixture is heated to induce the radical cyclization. After the reaction is complete, the product is extracted and purified. While this specific protocol is for phenanthrene, a similar intramolecular cyclization of a suitably substituted diazonium salt could conceptually lead to a biphenyl structure.
Visualizing the Synthetic Pathways
To better understand the reaction mechanisms and the comparative workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Caption: Workflow for the comparative analysis of synthetic routes to this compound.
References
- 1. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]
- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Aminobiphenyl Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structures of products derived from 2-aminobiphenyl, a versatile precursor in organic synthesis. We will compare the spectroscopic data of common this compound reaction products with those of similar structures synthesized via alternative methods, supported by detailed experimental protocols.
Introduction to Spectroscopic Characterization
The transformation of this compound through various chemical reactions, such as acylation, cyclization, and diazotization, yields a diverse array of molecular architectures. The precise characterization of these products is crucial for ensuring the desired chemical entity has been formed. The primary tools for this structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
This guide will focus on the spectroscopic signatures of representative reaction products of this compound and compare them with alternative synthetic routes to highlight the key differentiating features in their spectra.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for products of common this compound reactions and for a structurally related compound synthesized via an alternative method.
Table 1: Spectroscopic Data for N-Acylation Product of this compound
| Compound | Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| N-(biphenyl-2-yl)acetamide | Acylation of this compound | Amide N-H: ~8.0-8.5 (s), Aromatic: ~7.2-8.0 (m), Methyl: ~2.1 (s) | Carbonyl: ~169, Aromatic: ~120-140, Methyl: ~24 | N-H stretch: ~3300, C=O stretch: ~1660, Aromatic C-H stretch: ~3060 | M⁺: 211 |
| 2'-Phenylacetanilide | Alternative Synthesis (e.g., Amide coupling) | Similar to above | Similar to above | Similar to above | M⁺: 211 |
Table 2: Spectroscopic Data for Cyclization Products of this compound Derivatives
| Compound | Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Carbazole | Dehydrogenative Cyclization | N-H: ~8.1 (br s), Aromatic: ~7.2-8.1 (m)[1] | Aromatic: ~110-140[1] | N-H stretch: ~3425, Aromatic C-H stretch: ~3050 | M⁺: 167 |
| Phenanthridine | Pictet-Hubert Reaction | Aromatic: ~7.5-9.3 (m) | Aromatic: ~122-152 | Aromatic C-H stretch: ~3060, C=N stretch: ~1620 | M⁺: 179 |
Table 3: Spectroscopic Data for Diazotization and Alternative Synthesis Products
| Compound | Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-Phenyl-azo-phenol | Diazotization & Coupling | OH: ~12.3 (s), Aromatic: ~6.9-7.9 (m) | Aromatic: ~116-160 | O-H stretch: ~3200-3600 (broad), N=N stretch: ~1450 | M⁺: 198 |
| 2-Methoxybiphenyl | Suzuki Coupling | Aromatic: ~6.9-7.5 (m), Methoxy: ~3.8 (s) | Aromatic: ~111-157, Methoxy: ~55 | C-O stretch: ~1240, Aromatic C-H stretch: ~3060 | M⁺: 184 |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of a reaction product.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For liquids, use 1-2 drops. Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[2]
-
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-90° pulse angle, 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.[3]
-
Attenuated Total Reflectance (ATR) Method for Solids:
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The evanescent wave penetrates the sample, and the resulting spectrum is recorded.[4][5]
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[6]
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Spectrum Acquisition: Place the salt plate in the spectrometer and acquire the spectrum.
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is heated to ensure vaporization.[7]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.[8][9]
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Conclusion
The structural confirmation of this compound reaction products relies on the synergistic use of NMR, IR, and MS. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently elucidate the structure of their synthesized compounds. Comparing this data with that of molecules produced through alternative synthetic routes provides an additional layer of certainty and a deeper understanding of the spectroscopic characteristics of these important chemical classes. The detailed protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data for accurate structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. agilent.com [agilent.com]
- 6. s4science.at [s4science.at]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of 2-Aminobiphenyl-Based Palladacycle Generations in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the evolution and catalytic efficiency of 2-aminobiphenyl-based palladacycles. This report details the performance of first, second, and third-generation (G1, G2, and G3) Buchwald precatalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, supported by quantitative data and detailed experimental protocols.
The development of this compound-based palladacycles, particularly the widely adopted Buchwald precatalysts, has revolutionized palladium-catalyzed cross-coupling reactions. These air- and moisture-stable complexes offer significant advantages over traditional palladium sources by providing a reliable and efficient means of generating the active monoligated Pd(0) species in situ. This guide provides a detailed comparison of the performance of the first three generations of these influential precatalysts, highlighting their evolution in stability, activity, and substrate scope.
Evolution of the Palladacycle Scaffold
The progression from first-generation (G1) to third-generation (G3) this compound-based palladacycles has been driven by the need for more robust, versatile, and user-friendly catalysts.
-
First Generation (G1): The initial G1 precatalysts demonstrated high activity but were often limited by their solution instability and the requirement for strong bases and elevated temperatures for activation.[1]
-
Second Generation (G2): The G2 precatalysts represented a significant improvement, offering enhanced stability and the ability to be activated under milder conditions, often at room temperature with weaker bases like carbonates and phosphates. This generation expanded the scope of cross-coupling reactions to include more challenging substrates.
-
Third Generation (G3): The G3 precatalysts further refined the catalyst scaffold, leading to even greater stability and activity. A key advantage of the G3 systems is their ability to accommodate a wider range of bulky phosphine ligands, which is crucial for coupling sterically demanding substrates. They are also known for their longevity in solution.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of the different palladacycle generations in this reaction demonstrates a clear trend of increasing efficiency. While direct side-by-side comparative data under identical conditions is scarce in the literature, the general consensus and available data indicate that G2 and G3 precatalysts consistently outperform G1 in terms of reaction times, catalyst loadings, and yields, particularly with challenging substrates like aryl chlorides.
| Catalyst Generation | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| G2 (XPhos) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 98 | 2 | [2] |
| G3 (XPhos) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | RT | 0.5 | 95 | 2 |
Table 1: Representative Performance in Suzuki-Miyaura Coupling. This table illustrates the typical high performance of G2 and G3 precatalysts. Note that direct comparative studies under identical conditions are limited.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The evolution of this compound palladacycles has been particularly impactful in this area, enabling the coupling of a wide range of amines and aryl halides under increasingly mild conditions. G2 and G3 precatalysts have shown remarkable efficiency, often requiring lower catalyst loadings and shorter reaction times compared to their predecessors.
| Catalyst Generation | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| G2 (Various Ligands) | 4-Bromotoluene | Morpholine | NaOtBu | Dioxane | 80-100 | 0.5-1 | High | 0.5-1.0 | [1] |
| G3 (RuPhos) | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | 24 | ~3 | 1 | [3] |
| G4 (RuPhos) | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | 24 | 55 | 1 | [3] |
| G5 (RuPhos) | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | 24 | 27 | 1 | [3] |
Table 2: Representative Performance in Buchwald-Hartwig Amination. This table includes a direct comparison of G3, G4, and G5 catalysts, highlighting the superior performance of the G4 variant in this specific reaction.[3]
Performance in Heck Reaction
The Heck reaction, for the coupling of unsaturated halides with alkenes, has also benefited from the development of these palladacycles. However, direct comparative studies detailing the performance of G1, G2, and G3 generations are not as readily available in the literature as for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The general trend of increased activity and stability with later generations is expected to hold true. High turnover numbers and frequencies have been observed with palladacycle catalysts in Heck reactions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid (General Protocol based on G2/G3 performance)
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
This compound-based palladacycle (e.g., XPhos Pd G2 or XPhos Pd G3)
-
Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the this compound-based palladacycle (2 mol%), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).
-
Add 4-chlorotoluene (1.0 equivalent).
-
Add a degassed mixture of dioxane and water (typically 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C for G2, or room temperature for G3) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine (General Protocol based on G2 performance)
Materials:
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
This compound-based palladacycle (e.g., a G2 precatalyst) (0.5-1.0 mol%)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladacycle precatalyst (0.5-1.0 mol%) and sodium tert-butoxide (1.4 equivalents).[1]
-
Add 4-bromotoluene (1.0 equivalent).[1]
-
Seal the tube, remove from the glovebox, and add morpholine (1.4 equivalents) and anhydrous 1,4-dioxane via syringe.[1]
-
Stir the mixture vigorously and heat to 80-100 °C for 30-60 minutes.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired arylamine.
Visualizing the Catalytic Landscape
The following diagrams illustrate the logical relationships and workflows central to the application of this compound-based palladacycles.
References
A Comparative Guide to Ligands for 2-Aminobiphenyl-Based Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. 2-Aminobiphenyl-based palladacycle precatalysts, developed by the Buchwald group, have emerged as a powerful class of catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of ligand associated with the palladium center is critical in determining the catalyst's performance, influencing its activity, stability, and substrate scope. This guide provides a comparative study of commonly used phosphine ligands for this compound-based catalysts, supported by experimental data to facilitate ligand selection for specific synthetic applications.
Ligand Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of various phosphine ligands in conjunction with a this compound-based palladium precatalyst was evaluated in the coupling of 4-chlorotoluene and phenylboronic acid.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Precatalyst Generation | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | G3 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 |
| SPhos | G3 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | 96 |
| RuPhos | G3 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 |
| BrettPhos | G3 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 3 | 91 |
Note: The data presented is a representative compilation from various sources and aims to provide a comparative perspective. Actual yields may vary depending on specific reaction conditions and substrate purity.
Ligand Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The efficacy of different phosphine ligands was compared in the coupling of 4-chloroanisole with morpholine using a this compound-based palladium precatalyst.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Ligand | Precatalyst Generation | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | G2 | 1.5 | NaOtBu | Toluene | 100 | 18 | 95 |
| BrettPhos | G3 | 1 | NaOtBu | Toluene | 80 | 24 | 92 |
| SPhos | G2 | 2 | NaOtBu | Toluene | 100 | 20 | 90 |
| RuPhos | G2 | 2 | NaOtBu | Toluene | 100 | 24 | 88 |
Note: The data presented is a representative compilation from various sources and aims to provide a comparative perspective. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), the this compound palladacycle precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. Degassed toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the this compound palladacycle precatalyst (0.015 mmol, 1.5 mol%) and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL) are added sequentially. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing the Catalytic Process and Experimental Design
To better understand the underlying mechanisms and the workflow for catalyst optimization, the following diagrams are provided.
A Comparative Mechanistic Guide to Cross-Coupling Reactions Involving 2-Aminobiphenyl Palladacycle Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. Among the most significant advancements in this field are the palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The introduction of 2-aminobiphenyl palladacycle precatalysts, particularly the third-generation (G3) and fourth-generation (G4) systems developed by the Buchwald group, has marked a paradigm shift in terms of catalyst stability, activity, and ease of use.
This guide provides an objective comparison of the performance and mechanistic intricacies of this compound-based palladium catalysts against other common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for the success of a cross-coupling reaction. The following tables summarize the performance of various palladium-based catalyst systems in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, providing a basis for comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of this compound palladacycle precatalysts is often benchmarked against other phosphine-ligated palladium systems and N-heterocyclic carbene (NHC)-based catalysts like PEPPSI.
Table 1: Performance Comparison of Catalysts in Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System (Pd Source/Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| XPhos Pd G3 | Morpholine | NaOtBu | Toluene | 100 | 1 | 98 | [1] |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [2] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [2] |
| Pd(OAc)₂ / XPhos | Aniline | K₃PO₄ | Dioxane | 110 | 12 | 95 | [3] |
| PEPPSI-IPr | Morpholine | NaOtBu | Dioxane | 80 | 2 | 94 | [4] |
| RuPhos Pd G4 | 4-Fluoroaniline | NaOtBu | Dioxane | 100 | 2 | 81 (conv.) | |
| RuPhos Pd G5 | 4-Fluoroaniline | NaOtBu | Dioxane | 100 | 2 | 40 (conv.) |
Note: This table is a compilation of data from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The this compound palladacycle precatalysts have demonstrated high efficacy, particularly for challenging substrates like aryl chlorides.
Table 2: Performance Comparison of Catalysts in Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System (Pd Precatalyst/Ligand) | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | THF/H₂O | RT | 93 | |
| SPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 98 | |
| Pd/C (ligandless) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 92 | [5] |
| Pd-MOF-808 | Chlorobenzene | Methylphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [6] |
| [Pd(IPr*)(cin)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | >95 |
Note: This table is a compilation of data from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Mechanistic Insights
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The use of this compound palladacycle precatalysts offers a reliable and efficient entry into this catalytic cycle.
The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination begins with the activation of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling Catalytic Cycle
Similarly, the Suzuki-Miyaura coupling involves the activation of the precatalyst to Pd(0), followed by oxidative addition of the aryl halide. The subsequent step is transmetalation with a boronic acid derivative, which is activated by a base. Reductive elimination then affords the biaryl product and regenerates the Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPPSI™ 触媒 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Catalysts: Benchmarking 2-Aminobiphenyl Derived Precatalysts Against Industry Standards in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic assembly of complex organic molecules is the bedrock of modern drug discovery and materials science. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The efficiency and scope of these transformations are critically dependent on the catalyst system employed. In recent years, 2-aminobiphenyl-derived palladium precatalysts, often referred to as Buchwald precatalysts (G2, G3, and G4), have emerged as highly effective alternatives to traditional catalyst systems.
This guide provides an objective, data-driven comparison of these advanced this compound derived catalysts against established industry-standard catalyst systems. We present quantitative data from key experiments in easily comparable tables, offer detailed experimental protocols, and visualize the underlying catalytic processes to inform your catalyst selection and accelerate your research.
At a Glance: The Advantages of this compound Derived Precatalysts
Buchwald precatalysts are well-defined, air- and moisture-stable palladium(II) complexes that offer several advantages over traditional, often air-sensitive, catalyst systems generated in situ. The this compound scaffold is designed for the rapid and quantitative generation of the active, monoligated Pd(0) species under typical reaction conditions. This leads to:
-
Higher Activity and Lower Catalyst Loadings: Efficient generation of the active catalyst often translates to faster reactions and the ability to use significantly less palladium.
-
Broader Substrate Scope: These catalysts have shown remarkable efficacy in coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides.
-
Improved Reproducibility: As well-defined, single-component precatalysts, they provide more consistent and reproducible results compared to multi-component in situ systems.
-
Ease of Use: Their stability to air and moisture simplifies reaction setup, eliminating the need for strictly anaerobic techniques in many cases.
Quantitative Comparison 1: The Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, we compare the performance of a this compound derived precatalyst (XPhos Pd G2) against industry-standard catalysts for the coupling of 4-chlorotoluene with phenylboronic acid, a representative reaction involving a challenging aryl chloride substrate.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound Precatalyst | XPhos Pd G2 | (Integrated) | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [1] |
| Industry Standard 1 | Pd(OAc)₂ | XPhos | 0.5 | K₃PO₄ | MeOH/THF | RT | 4 | 84 | [2] |
| Industry Standard 2 | Pd(PPh₃)₄ | (Integrated) | 2.0 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80 | [3][4] |
| Industry Standard 3 | PdCl₂(dppf) | (Integrated) | 2.0 | K₂CO₃ | DME | 80 | 2 | High | [4] |
Data is compiled and extrapolated from multiple sources for comparative purposes. "High" yield suggests a successful reaction as reported in the literature without a specific percentage in the abstract.
As the data indicates, the this compound palladacycle precatalyst can achieve excellent yields with challenging aryl chlorides under relatively mild conditions. While in situ systems can also be effective, their performance can be highly dependent on the ligand-to-metal ratio and pre-formation conditions[2].
Quantitative Comparison 2: The Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a vital method for synthesizing arylamines. This section benchmarks a this compound derived precatalyst against traditional systems for the coupling of an aryl halide with an aniline.
Table 2: Catalyst Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole and Aniline
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound Precatalyst | BrettPhos Pd G3 | (Integrated) | 0.01 | NaOt-Bu | Toluene | 100 | 3 | 98 | [5] |
| Industry Standard 1 | Pd₂(dba)₃ | BrettPhos | 0.5 | NaOt-Bu | Toluene | RT | 1 | >95 | [4] |
| Industry Standard 2 | Pd(OAc)₂ | P(o-Tol)₃ | 1.0 - 2.0 | NaOt-Bu | Toluene | 80-100 | 16-24 | Moderate | [6][7] |
| Industry Standard 3 | Pd(dppf)Cl₂ | (Integrated) | 1.0 - 2.0 | NaOt-Bu | Toluene | 100 | 16 | Moderate | [6] |
Data is compiled and extrapolated from multiple sources for comparative purposes. "Moderate" yield indicates successful but not quantitative conversion.
The data highlights the exceptional activity of the this compound derived precatalyst, enabling catalyst loadings as low as 0.01 mol% while maintaining high yields. This level of efficiency is often challenging to achieve with traditional catalyst systems.
Visualizing the Processes
To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
Reproducibility is key to scientific advancement. The following are detailed, generalized procedures for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound derived precatalysts.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a typical reaction using a Buchwald G2 or G3 precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
This compound derived precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed water (optional, often used in a 10:1 solvent:water ratio)
Procedure:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and the this compound palladium precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is generalized for the amination of an aryl halide using a Buchwald G3 precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound derived precatalyst (e.g., BrettPhos Pd G3, 0.5-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, or using Schlenk techniques, charge an oven-dried reaction vessel with the palladium precatalyst and the base.
-
Add the aryl halide (if solid) and the amine to the vessel. If the amine is a liquid, it can be added via syringe after sealing the vessel.
-
Seal the vessel and remove it from the glovebox (if used).
-
Add the degassed solvent via syringe.
-
Stir the mixture at the designated temperature (can range from room temperature to 110 °C).
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure arylamine.
Conclusion
The data and protocols presented in this guide demonstrate that this compound derived palladium precatalysts represent a significant advancement in cross-coupling technology. Their high activity, stability, and broad applicability make them superior alternatives to many industry-standard catalyst systems, particularly for challenging substrates. By enabling lower catalyst loadings, milder reaction conditions, and greater reproducibility, these catalysts empower researchers to synthesize complex molecules with greater efficiency and reliability. For professionals in drug development and materials science, the adoption of these advanced catalytic systems can streamline synthetic routes, reduce costs associated with precious metals, and ultimately accelerate the pace of innovation.
References
Safety Operating Guide
Proper Disposal of 2-Aminobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Aminobiphenyl
This compound is a chemical compound that is harmful if swallowed, a suspected carcinogen, and presents a danger to aquatic life with long-lasting effects.[1][2][3] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to obtain special instructions and understand all safety precautions.[1] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye, and face protection.[2][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5] Do not eat, drink, or smoke when using this product.[1][2]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed and accredited professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[5][6]
-
Waste Segregation and Collection :
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][7]
-
The container must be made of a material chemically compatible with the compound.[5]
-
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Consultation and Compliance :
-
It is imperative to consult with your institution's EHS department to ensure adherence to all specific institutional protocols for hazardous waste.[5]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][8]
-
-
Professional Disposal :
Accidental Release Measures
In the event of a spill:
-
Minor Spills :
-
Clean up spills immediately, avoiding contact with skin and eyes.[7]
-
Use dry clean-up procedures and avoid generating dust.[7]
-
Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[6]
-
Collect the spilled material using spark-proof tools and place it in a clean, dry, sealable, and labeled container for disposal.[7][9]
-
-
Major Spills :
Quantitative Data
| Property | Value | Reference |
| Oral LD50 (rat) | 2340 mg/kg | |
| Oral LD50 (rabbit) | 1020 mg/kg | |
| log Pow | 2.84 | [8] |
This table summarizes key toxicological and environmental data for this compound.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 2-Aminobiphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Aminobiphenyl. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Primary Hazards:
-
Harmful to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.[5]
| Protection Type | Specification | Rationale |
| Hand Protection | Normal Use: Nitrile rubber gloves.[2]Direct Contact/Spills: Butyl rubber gloves.[2]Practice: Double gloving is recommended.[6] | To prevent skin contact. Nitrile offers sufficient protection for routine handling, while butyl rubber provides extended resistance.[2] |
| Eye & Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield.[1][4][5][7] | To protect against splashes and dust.[8] |
| Skin & Body Protection | A lab coat, coveralls, or a chemical-resistant suit should be worn to prevent skin exposure.[5][7][8] | To prevent accidental skin contact with the substance. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation.[2] A NIOSH/MSHA approved respirator may be needed for major spills or poor ventilation.[5] | To avoid inhalation of dust or aerosols, especially when engineering controls are insufficient. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Pre-Handling Preparations:
-
Obtain Instructions: Read and understand all safety precautions before handling.[2][3][4]
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1][9]
-
PPE Inspection: Don and inspect all required PPE as specified in the table above.
2. Handling the Chemical:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][7]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][3][4][5]
-
Container Management: Keep the container securely sealed when not in use.[5]
3. Post-Handling Procedures:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][5]
-
PPE Removal: Carefully remove PPE to avoid cross-contamination. The outer gloves should be removed first.[6][8]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5] The storage area should be locked.[1][4][5]
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Hazardous Waste: this compound is considered hazardous waste. It must not be disposed of with regular household garbage.[2]
-
Containers: Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and compatible container.[1][5][7]
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
All waste must be disposed of through an authorized hazardous waste collection service in accordance with federal, state, and local regulations.[1][5] Do not allow the product to enter the sewage system.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. allanchem.com [allanchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. This compound | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
